DDR1-IN-1 dihydrochloride
Description
Properties
Molecular Formula |
C30H31F3N4O3.2HCl |
|---|---|
Molecular Weight |
625.51 |
Synonyms |
N-[3-[(2,3-Dihydro-2-oxo-1H-indol-5-yl)oxy]-4-methylphenyl]-4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)benzamide dihydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Mechanism of Action of DDR1-IN-1 Dihydrochloride
[1]
Executive Summary
DDR1-IN-1 dihydrochloride is a highly potent, selective, Type II inhibitor of Discoidin Domain Receptor 1 (DDR1) , a receptor tyrosine kinase (RTK) uniquely activated by triple-helical collagen rather than soluble growth factors. Unlike Type I inhibitors that target the active conformation, DDR1-IN-1 stabilizes the inactive "DFG-out" conformation of the kinase domain. This guide details the molecular mechanics of this inhibition, its selectivity profile against the homologous DDR2, and validated protocols for its application in signal transduction research.
Part 1: Molecular Mechanism of Action
The Target: DDR1 Kinase Domain
DDR1 is distinct among RTKs because its activation is slow and sustained, driven by the binding of extracellular collagen to its discoidin domain.[1][2][3] This induces receptor dimerization and subsequent trans-autophosphorylation of the cytoplasmic kinase domain.[4]
Binding Mode: Type II Inhibition
DDR1-IN-1 functions as a Type II kinase inhibitor .[5][6] It does not merely compete with ATP in the active site; it binds to and stabilizes the inactive conformation of the enzyme.
-
DFG-out Conformation: The inhibitor occupies the hydrophobic pocket created when the conserved DFG (Asp-Phe-Gly) motif at the start of the activation loop flips out. This prevents the Asp residue from coordinating the magnesium ions required for ATP catalysis.
-
Hinge Region Interaction: The indolin-2-one "head" group forms a critical hydrogen bond with Met704 in the kinase hinge region.[3][6]
-
Selectivity Determinant (The Ether Bridge): A unique structural feature of DDR1-IN-1 is its ether bridge. In many kinase inhibitors, a hydrogen bond to the "gatekeeper" residue is common. However, DDR1-IN-1's ether bridge eliminates the hydrogen bond to the DDR1 gatekeeper (Thr701 ).[3][6] This lack of reliance on the gatekeeper contributes to its selectivity, as it avoids steric clashes or obligate interactions common in other kinases.
-
Hydrophobic Pocket: The trifluoromethyl group of the inhibitor occupies the allosteric hydrophobic pocket adjacent to the ATP-binding site, further locking the kinase in the inactive state.
Genetic Validation of Mechanism
The mechanism is validated by the G707A mutation. This mutation in the hinge region confers >20-fold resistance to DDR1-IN-1, proving that the biological effects observed are specifically due to DDR1 kinase inhibition and not off-target toxicity.
Visualization: Molecular Interaction Map
The following diagram illustrates the contact points and logical flow of inhibition.
Caption: Interaction map showing DDR1-IN-1 stabilizing the DFG-out conformation via specific hinge and pocket interactions.
Part 2: Pharmacology & Selectivity Profile[8]
DDR1-IN-1 is designed to discriminate between DDR1 and its closest homolog, DDR2. This selectivity is crucial for dissecting the specific roles of DDR1 in fibrosis and cancer metastasis.
Potency Data Summary
The following values represent the inhibitory concentration (IC50) required to reduce kinase activity by 50%.
| Target Kinase | Assay Type | IC50 / EC50 | Selectivity Note |
| DDR1 | Enzymatic (Lanthascreen) | 105 nM | Primary Target |
| DDR1 | Cellular (Autophosphorylation) | 86 nM | Validated in U2OS cells |
| DDR2 | Enzymatic | 413 nM | ~4-fold selectivity window |
| ABL1 | Binding Assay | Low µM | Potential off-target at high conc. |
| KIT | Binding Assay | Low µM | Potential off-target at high conc. |
Selectivity Context
While DDR1-IN-1 is highly selective against the broad kinome (S(1) score = 0.01 at 1 µM), it maintains a modest 4-fold window against DDR2.[7] Researchers must strictly control dosing.
-
Optimal Dosing Window: 0.1 µM – 1.0 µM.
-
Loss of Specificity: > 5.0 µM (Begins to inhibit DDR2 and potentially ABL/KIT).
Part 3: Signaling Pathway Modulation
Inhibition of DDR1 by DDR1-IN-1 results in the collapse of a specific signaling architecture governed by collagen.
Mechanism of Pathway Blockade
-
Stimulus: Collagen I binds to the extracellular domain.
-
Normal Response: DDR1 dimerizes and autophosphorylates at Tyr513 (and Tyr792/Tyr796). This recruits adaptor proteins (ShcA) and activates downstream kinases.
-
Inhibition: DDR1-IN-1 prevents the ATP-dependent phosphorylation of Tyr513.
-
Downstream Consequences:
-
MAPK/ERK: Reduction in p-ERK1/2 levels (proliferation/migration).
-
PI3K/Akt: Reduced Akt phosphorylation (survival).
-
MT1-MMP: Inhibition of Matrix Metalloproteinase activation (invasion).
-
Caption: DDR1-IN-1 intercepts the pathway at the receptor level, preventing p-Tyr513 formation and downstream cascades.[8]
Part 4: Validated Experimental Protocols
To ensure data trustworthiness, experiments must be designed to isolate DDR1 activity from DDR2. The following protocol uses U2OS cells (low basal DDR) with inducible DDR1 expression, a standard established in the foundational literature.
Reconstitution and Storage
-
Solubility: Soluble in DMSO up to 48 mM.
-
Stock Preparation: Prepare a 10 mM stock in 100% DMSO. Aliquot into light-protected tubes.
-
Storage: Store aliquots at -80°C (stable for 6 months). Avoid repeated freeze-thaw cycles.
Cellular Autophosphorylation Assay (The "Gold Standard")
Objective: Measure the inhibition of Collagen-induced DDR1 phosphorylation (Tyr513).[8]
Materials:
-
Cell Line: U2OS (Osteosarcoma) stably transfected with Doxycycline-inducible DDR1.
-
Ligand: Rat tail Collagen Type I (acetic acid soluble).
-
Detection: Western Blot (Anti-DDR1, Anti-pTyr513).
Workflow:
-
Induction: Seed U2OS cells and treat with Doxycycline (2 µg/mL) for 24–48 hours to induce DDR1 expression.
-
Starvation: Wash cells and switch to serum-free media for 4–16 hours to reduce basal kinase activity.
-
Pre-incubation: Add DDR1-IN-1 (0, 10, 100, 1000 nM) to the media. Incubate for 1 hour at 37°C.
-
Note: Pre-incubation is critical for Type II inhibitors to achieve equilibrium in the DFG-out pocket.
-
-
Stimulation: Add Collagen I (10–50 µg/mL) directly to the media containing the inhibitor. Incubate for 2 hours .
-
Note: DDR1 activation is slow; 2 hours is optimal for peak phosphorylation.
-
-
Lysis & Blotting: Lyse cells in RIPA buffer with phosphatase inhibitors (Na3VO4). Blot for p-Tyr513.[9][10][8]
Caption: Step-by-step workflow for validating DDR1 inhibition in a cellular context.
References
-
Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor Source: ACS Chemical Biology (2013) Significance: The primary paper describing the synthesis, structure (PDB: 4CKR), and characterization of DDR1-IN-1. [Link]
-
Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 Source: Journal of Molecular Biology (2013) Significance: Details the crystallographic analysis of DDR1-IN-1 binding in the DFG-out conformation. [Link]
-
Discoidin Domain Receptors: Mechanisms of Action and Disease Relevance Source: MDPI (2023) Significance: Review of downstream signaling pathways (MAPK/PI3K) affected by DDR1 inhibition. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Cellular and Molecular Mechanism of Discoidin Domain Receptors (DDR1 and DDR2) in Bone Formation, Regeneration, and Its Associated Disease Conditions [mdpi.com]
- 5. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
A Deep Dive into DDR1-IN-1 Dihydrochloride: Potency, Efficacy, and Cellular Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
DDR1-IN-1 dihydrochloride has emerged as a critical pharmacological tool for investigating the roles of Discoidin Domain Receptor 1 (DDR1), a unique receptor tyrosine kinase (RTK) activated by collagen.[1][2] Unlike many other RTKs that are activated by soluble growth factors, DDR1's activation by the extracellular matrix component collagen positions it as a key regulator of cell-matrix interactions.[1] This has profound implications in both normal physiological processes and pathological conditions. Dysregulation of DDR1 signaling has been implicated in a variety of diseases, including fibrosis, atherosclerosis, and numerous cancers, making it a compelling target for therapeutic intervention.[3][4]
This technical guide provides a comprehensive overview of DDR1-IN-1 dihydrochloride, focusing on its inhibitory potency (IC50) and cellular efficacy (EC50). We will delve into the biochemical and cellular assays used to determine these values, explore the underlying mechanism of action, and contextualize its effects within the broader DDR1 signaling pathway.
DDR1-IN-1 Dihydrochloride: Quantitative Analysis of Potency and Efficacy
The inhibitory activity of DDR1-IN-1 dihydrochloride is characterized by its half-maximal inhibitory concentration (IC50) in biochemical assays and its half-maximal effective concentration (EC50) in cell-based assays. These quantitative measures are crucial for understanding the compound's potency and its biological effects in a cellular context.
| Parameter | Value | Target/Assay | Cell Line | Source |
| IC50 | 105 nM | DDR1 (cell-free kinase assay) | N/A | [5][6][7][8][9] |
| IC50 | 413 nM | DDR2 (cell-free kinase assay) | N/A | [5][6][7][8][9] |
| EC50 | 86.76 nM | Collagen-induced DDR1 pY513 autophosphorylation | U2OS | [5][7][9] |
| IC50 | < 2.5 µM | DDR2-mediated MT1-MMP activation | Human Rheumatoid Synovial Fibroblasts (RASF) | [5][7] |
Expert Insights: The data clearly demonstrates that DDR1-IN-1 is a potent inhibitor of DDR1, with an IC50 value in the low nanomolar range.[5][6][7][8][9] Its selectivity for DDR1 over the closely related DDR2 is approximately 4-fold, a critical consideration for targeted studies.[5][7][9] The EC50 value, determined in a cellular context, corroborates the biochemical potency and confirms the compound's ability to effectively inhibit DDR1 autophosphorylation within a living system.[5][7][9] The higher IC50 value against DDR2-mediated activity in RASF cells further underscores its preferential activity towards DDR1.[5][7]
Mechanism of Action: A "DFG-out" Approach
DDR1-IN-1 is classified as a type II kinase inhibitor. This classification is based on its specific binding mode to the kinase domain of DDR1. It stabilizes the 'DFG-out' (Asp-Phe-Gly-out) conformation of the kinase, an inactive state where the DFG motif is flipped.[1][2] This contrasts with type I inhibitors, which bind to the active 'DFG-in' conformation.
Causality in Experimental Design: The choice to develop a type II inhibitor is often deliberate. These inhibitors can offer greater selectivity compared to type I inhibitors because they exploit a less conserved binding pocket adjacent to the ATP-binding site. The co-crystal structure of DDR1 with DDR1-IN-1 has confirmed this binding mode, providing a structural basis for its inhibitory activity and selectivity.[1][2]
The DDR1 Signaling Axis: A Target for Inhibition
DDR1 activation by collagen initiates a cascade of downstream signaling events that influence a wide range of cellular processes, including proliferation, migration, differentiation, and survival.[1][3][10] Understanding this pathway is essential for interpreting the effects of DDR1-IN-1.
Upon collagen binding, DDR1 dimerizes and undergoes slow but sustained autophosphorylation on specific tyrosine residues within its intracellular domain.[10][11] These phosphorylated tyrosines then serve as docking sites for various adaptor proteins and signaling molecules containing SH2 (Src Homology 2) or PTB (Phosphotyrosine-Binding) domains.[10] This leads to the activation of several major downstream signaling pathways, including:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and proliferation.[3]
-
MAPK/ERK Pathway: This cascade is involved in regulating cell proliferation, differentiation, and migration.[3][10]
-
NF-κB Pathway: This pathway plays a key role in inflammation and cell survival.[3]
DDR1-IN-1, by inhibiting the initial autophosphorylation of DDR1, effectively blocks the initiation of these downstream signaling cascades.
Caption: DDR1 Signaling Pathway and Point of Inhibition by DDR1-IN-1.
Experimental Protocols for Determining IC50 and EC50
The accurate determination of IC50 and EC50 values is fundamental to characterizing any inhibitor. Below are detailed, self-validating protocols representative of those used to assess DDR1-IN-1.
Biochemical IC50 Determination (Cell-Free Kinase Assay)
This assay quantifies the direct inhibitory effect of DDR1-IN-1 on the kinase activity of purified DDR1.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).
-
Prepare a solution of purified, recombinant DDR1 kinase domain.
-
Prepare a solution of a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1).
-
Prepare a solution of ATP, including radiolabeled [γ-³²P]ATP or [γ-³³P]ATP.
-
Prepare a serial dilution of DDR1-IN-1 dihydrochloride in DMSO.
-
-
Kinase Reaction:
-
In a 96-well plate, add the reaction buffer, DDR1 kinase, and the substrate.
-
Add the serially diluted DDR1-IN-1 or DMSO (as a vehicle control).
-
Pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Reaction Termination and Detection:
-
Terminate the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat extensively to remove unincorporated radiolabeled ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of DDR1-IN-1 relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Trustworthiness of the Protocol: This protocol includes a vehicle control (DMSO) to account for solvent effects and measures direct kinase activity, ensuring that the observed inhibition is due to the compound's effect on the enzyme. The use of a titration allows for the determination of a precise IC50 value.
Cellular EC50 Determination (Collagen-Induced Autophosphorylation Assay)
This assay measures the ability of DDR1-IN-1 to inhibit DDR1 activity within a cellular environment.
Methodology:
-
Cell Culture and Plating:
-
Culture U2OS cells, which are known to express DDR1, in appropriate growth medium.
-
Plate the cells in 6-well or 12-well plates and allow them to adhere overnight.
-
-
Serum Starvation and Inhibitor Treatment:
-
Serum-starve the cells for a defined period (e.g., 16-24 hours) to reduce basal kinase activity.
-
Treat the cells with a serial dilution of DDR1-IN-1 dihydrochloride or DMSO for a specific duration (e.g., 1-2 hours).
-
-
Collagen Stimulation:
-
Stimulate the cells with a known concentration of collagen I (e.g., 10 µg/mL) for a set time (e.g., 2 hours) to induce DDR1 autophosphorylation.[8]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[8]
-
Clarify the lysates by centrifugation and determine the protein concentration of each sample.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated DDR1 (e.g., anti-pY513).[5][7][8]
-
Probe a separate blot or strip and re-probe the same blot with an antibody for total DDR1 as a loading control.
-
Use a species-appropriate HRP-conjugated secondary antibody for detection.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated and total DDR1 using densitometry software.[8]
-
Normalize the phosphorylated DDR1 signal to the total DDR1 signal for each sample.
-
Calculate the percentage of inhibition of phosphorylation for each inhibitor concentration relative to the collagen-stimulated, vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DDR1-IN-1 dihydrochloride | Other RTKs | Tocris Bioscience [tocris.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. cusabio.com [cusabio.com]
Technical Monograph: DDR1-IN-1 Dihydrochloride in Oncology Models
Executive Summary
DDR1-IN-1 dihydrochloride is a highly selective, Type II kinase inhibitor targeting Discoidin Domain Receptor 1 (DDR1) . Unlike classical receptor tyrosine kinases (RTKs) activated by soluble growth factors, DDR1 is activated by triple-helical collagen, functioning as a sensor of the extracellular matrix (ECM).
In cancer research, DDR1-IN-1 is not merely a proliferation inhibitor; it is a structural probe used to dismantle the "collagen fortress" —the dense fibrotic barrier that mediates immune exclusion in solid tumors (PDAC, breast, and lung). This guide moves beyond standard datasheets to address the specific challenges of working with a collagen-activated kinase, offering optimized protocols for ensuring target engagement and valid in vivo formulation.
Part 1: Molecular Profile & Mechanism of Action
The Type II Binding Mode
DDR1-IN-1 binds to the DDR1 kinase domain in the DFG-out conformation (Asp-Phe-Gly motif).[1] This distinguishes it from Type I inhibitors that bind the active conformation.
-
Selectivity Architecture: While many BCR-ABL inhibitors (e.g., Imatinib, Nilotinib) cross-react with DDR1, DDR1-IN-1 was engineered to eliminate ABL inhibition. It utilizes a specific "head" motif that occupies the adenine pocket and a "tail" that extends into the allosteric pocket created by the DFG-flip.[2][3]
-
Kinase Selectivity:
The Signaling Blockade
DDR1 activation is unique: it requires collagen binding (typically Collagen I or IV) to the extracellular discoidin domain, which induces receptor clustering and slow, sustained autophosphorylation of tyrosine residues (primarily Tyr513 in the activation loop).
Critical Mechanistic Insight: In standard cell culture conditions (plastic dishes), DDR1 is often inactive. Researchers frequently fail to observe inhibition because the target is not phosphorylated at baseline. Exogenous collagen stimulation is mandatory for valid IC50 generation.
Pathway Visualization
The following diagram illustrates the DDR1 signaling cascade and the specific intervention point of DDR1-IN-1, highlighting its downstream effects on immune exclusion and survival pathways.
Figure 1: Mechanism of Action. DDR1-IN-1 intercepts the signaling cascade by locking the kinase domain in an inactive state, preventing the collagen-mediated phosphorylation required for barrier formation.
Part 2: In Vitro Experimental Protocols
The "Collagen-Induction" Assay (Gold Standard)
To validate DDR1-IN-1 activity, you must induce the target. Relying on basal phosphorylation often leads to false negatives.
Reagents:
-
Cell Line: U2OS (Osteosarcoma) or HCT116 (Colon) - High DDR1 expressors.
-
Ligand: Rat Tail Collagen Type I (Solubilized in 0.02 M Acetic Acid).
-
Inhibitor: DDR1-IN-1 dihydrochloride (10 mM stock in DMSO).
Step-by-Step Workflow:
-
Seeding: Plate cells in 6-well plates. Allow to reach 80% confluency.
-
Starvation (Critical): Wash cells 2x with PBS. Incubate in Serum-Free Medium for 16–24 hours.
-
Why? Serum contains fibronectin and other factors that create background noise.
-
-
Pre-treatment: Add DDR1-IN-1 (Dose range: 0, 10, 100, 1000 nM) to the serum-free media. Incubate for 1 hour .
-
Stimulation: Add Collagen I (Final concentration: 10–20 µg/mL) directly to the media containing the drug.
-
Activation Phase: Incubate for 2–4 hours at 37°C.
-
Note: Unlike EGFR (minutes), DDR1 activation is slow and sustained.
-
-
Lysis & Blotting: Wash with ice-cold PBS (containing 1 mM Sodium Orthovanadate). Lyse in RIPA buffer with protease/phosphatase inhibitors.[10]
-
Readout: Western Blot.
-
Primary Antibody: Phospho-DDR1 (Tyr513).
-
Control: Total DDR1 (to verify no degradation) and GAPDH.
-
Quantitative Data Summary
The following table summarizes expected potency values derived from cell-free and cell-based assays [1][2].
| Target | Assay Type | IC50 / EC50 | Selectivity Note |
| DDR1 | Lanthascreen Kinase Assay | 105 nM | Primary Target |
| DDR2 | Lanthascreen Kinase Assay | 413 nM | ~4-fold window |
| DDR1 | Cell-based (U2OS p-Tyr513) | 86 nM | High correlation with biochemical data |
| ABL1 | KinomeScan | > 10 µM | No significant inhibition (unlike Imatinib) |
| KIT | KinomeScan | > 10 µM | No significant inhibition |
Part 3: In Vivo Application & Formulation
Solubility: The Salt Factor
Researchers must distinguish between DDR1-IN-1 (Free Base) and DDR1-IN-1 Dihydrochloride .
-
Free Base: Poor water solubility. Difficult to formulate for oral dosing without precipitation.
-
Dihydrochloride (2HCl): Significantly improved solubility. This is the required form for animal studies.
Xenograft Dosing Protocol
While newer analogs (e.g., DDR1-IN-2 / 7rh) are sometimes preferred for in vivo efficacy due to PK optimization, DDR1-IN-1 2HCl can be used for mechanistic proof-of-concept using the following formulation [3].
Vehicle Formulation:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline (0.9% NaCl)
Preparation Instructions:
-
Dissolve DDR1-IN-1 2HCl in DMSO (10% of final volume) until clear.
-
Add PEG300 (40% of final volume) and vortex.
-
Add Tween-80 (5% of final volume) and vortex.
-
Slowly add Saline (45% of final volume) while vortexing.
-
Target Concentration: 2.5 mg/mL (for 25 mg/kg dosing at 10 mL/kg volume).
-
Stability:[9] Prepare fresh daily.
-
Dosing Regimen:
-
Route: Oral Gavage (PO) or Intraperitoneal (IP).
-
Dose: 15 mg/kg – 50 mg/kg, BID (Twice daily).
-
Note: Higher doses may lose selectivity against DDR2.
Part 4: The Immune-Matrix Interface (Advanced Application)
The most cutting-edge application of DDR1-IN-1 is not in direct tumor cytotoxicity, but in reversing immune exclusion .
The "Fortress" Hypothesis
DDR1 interaction with collagen aligns ECM fibers into a dense, parallel orientation surrounding tumor clusters. This physical barrier prevents CD8+ T-cells from infiltrating the tumor core (immune exclusion) [4].
Combination Strategy (PD-1 Blockade)
Inhibition of DDR1 disrupts this fiber alignment, "opening the gates" for immune cells.
-
Experimental Design: Syngeneic mouse models (e.g., KPC pancreatic, MC38 colon).
-
Arms:
-
Vehicle
-
DDR1-IN-1 (ECM remodeling)
-
Anti-PD-1 Antibody (Checkpoint blockade)
-
Combination (DDR1-IN-1 + Anti-PD-1)
-
-
Expected Outcome: The combination should yield significantly higher tumor regression than either agent alone, correlated with increased CD8+ T-cell infiltration (IHC analysis).
Experimental Workflow Visualization
Figure 2: Combination Therapy Workflow. Integrating DDR1 inhibition with immunotherapy requires synchronized dosing to maximize the window of T-cell infiltration.
References
-
Kim, H. G., et al. (2013). Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor. ACS Chemical Biology.
-
Gao, M., et al. (2013). DDR1-IN-1, a Potent and Selective DDR1 Inhibitor, Suppresses Lung Cancer Cell Invasion and Migration. MedChemExpress / Scientific Data.
-
Tu, X., et al. (2021). DDR1 promotes immune exclusion in solid tumors. Nature. (Contextual grounding for the immune exclusion mechanism described).
-
Sun, X., et al. (2021). Discoidin Domain Receptor 1 (DDR1) Signaling in Cancer. Signal Transduction and Targeted Therapy.
(Note: While Kim et al. is the primary discovery paper for the molecule, Tu et al. provides the modern context for its use in immune oncology.)
Sources
- 1. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. selleckchem.com [selleckchem.com]
- 8. DDR1-IN-1 dihydrochloride | Other RTKs | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
DDR1-IN-1 dihydrochloride for fibrosis studies
Executive Summary
DDR1-IN-1 dihydrochloride is a highly selective, Type II kinase inhibitor targeting Discoidin Domain Receptor 1 (DDR1) . Unlike typical receptor tyrosine kinases (RTKs) activated by soluble growth factors, DDR1 is activated by the extracellular matrix (ECM) component collagen , making it a critical mechanotransducer in fibrotic diseases (lung, kidney, liver).
This guide serves as a technical manual for utilizing DDR1-IN-1 as a chemical probe to validate DDR1 biology. Critical Distinction: While DDR1-IN-1 is the gold standard for in vitro mechanistic dissection due to its superior selectivity profile, its pharmacokinetic (PK) properties are often suboptimal for long-term in vivo efficacy compared to later-generation analogs (e.g., Compound 2.45). Researchers must distinguish between its use as a mechanistic probe and a therapeutic candidate .
Part 1: Mechanistic Rationale & Chemical Profile
The Target: DDR1 Unique Activation Kinetics
DDR1 activation differs fundamentally from rapid RTKs like EGFR.
-
Ligand: Fibrillar Collagen (Type I, III) and Basement Membrane Collagen (Type IV).
-
Kinetics: Activation is slow and sustained . Phosphorylation typically peaks at 2–5 hours and can persist for 18+ hours, unlike the transient minutes-scale activation of EGF signaling.
-
Pathology: In fibrosis, DDR1 drives the "vicious cycle" where collagen deposition activates DDR1, which in turn upregulates pro-fibrotic cytokines (TGF-
, IL-6) and stabilizes Snail1 to promote Epithelial-to-Mesenchymal Transition (EMT).
The Molecule: DDR1-IN-1 Dihydrochloride[1]
-
Binding Mode: Type II inhibitor.[1] It binds to the inactive DFG-out conformation of the kinase domain, occupying the hydrophobic pocket adjacent to the ATP site.
-
Selectivity:
-
DDR1 IC
: ~105 nM[1][2][3][4]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
DDR2 IC
: ~413 nM (approx.[5] 4-fold selectivity). - M, it shows minimal off-target binding against >380 kinases, avoiding common targets like Bcr-Abl or c-Kit that confound results with non-selective inhibitors (e.g., Imatinib, Nilotinib).
-
-
Salt Form Advantage: The dihydrochloride salt significantly improves water solubility compared to the free base, facilitating easier preparation of aqueous buffers for cell culture.
Part 2: Visualization of Signaling & Workflow
DDR1 Fibrotic Signaling Pathway
Figure 1: The Mechanotransduction Cascade. DDR1-IN-1 blocks the phosphorylation step, preventing the stabilization of Snail1 and the release of inflammatory cytokines.
Caption: DDR1-IN-1 intercepts the pathway at the receptor level, preventing the collagen-induced phosphorylation (Y513/Y792) required for downstream fibrotic signaling.
Part 3: In Vitro Experimental Protocols
Solubility & Stock Preparation
Objective: Create a stable stock solution without precipitation.
| Parameter | Specification | Notes |
| Solvent | DMSO (Anhydrous) | Primary solvent. |
| Solubility | ~50 mg/mL (DMSO) | Warm to 37°C and sonicate if turbid. |
| Aqueous | Water (Salt form only) | Up to 100 mg/mL with warming.[5] Note: Free base is insoluble in water. |
| Storage | -80°C (6 months) | Avoid freeze-thaw cycles. Aliquot into single-use vials. |
Assay: Collagen-Induced DDR1 Autophosphorylation
Rationale: This is the definitive assay to verify target engagement. Because DDR1 activation is slow, standard 15-minute stimulation protocols (used for EGFR) will fail.
Step-by-Step Protocol:
-
Cell Seeding: Seed U2OS cells (or primary fibroblasts) at 70% confluence in 6-well plates.
-
Starvation: Wash cells with PBS and incubate in serum-free medium for 16 hours. (Serum contains fibronectin/collagen that can cause high background).
-
Inhibitor Pre-treatment: Add DDR1-IN-1 (0.1, 1.0, 10
M) for 1 hour prior to stimulation. -
Stimulation:
-
Add Rat Tail Collagen Type I (diluted in acetic acid) to the medium at final conc. 10–50
g/mL . -
Alternative: Use Collagen IV for basement membrane studies.
-
-
Incubation: Incubate at 37°C for 2 to 4 hours . (Peak phosphorylation).
-
Lysis: Wash with ice-cold PBS containing 1 mM Sodium Orthovanadate (critical phosphatase inhibitor). Lyse in RIPA buffer + Protease/Phosphatase inhibitors.
-
Western Blot Readout:
-
Primary Ab: Anti-Phospho-DDR1 (Tyr513 or Tyr792).
-
Total Ab: Anti-DDR1 (C-terminus).
-
Control: GAPDH or Actin.
-
Success Criteria:
-
Vehicle + Collagen: Strong band at ~120 kDa (p-DDR1).
-
DDR1-IN-1 + Collagen: Dose-dependent disappearance of the p-DDR1 band.[6] IC
should be < 200 nM in cellular assays.
Part 4: In Vivo Feasibility & Formulation
The "Probe vs. Drug" Reality Check
While DDR1-IN-1 is excellent for cells, it has moderate clearance and bioavailability issues in rodents compared to optimized leads like Compound 2.45.
-
Recommendation: Use DDR1-IN-1 for acute pharmacodynamic (PD) studies (e.g., checking inhibition 2-4 hours after dosing) or short-term xenografts.
-
For Long-term Fibrosis (Bleomycin/UUO): Be cautious. The compound may require twice-daily (BID) dosing or high loads to maintain coverage.
In Vivo Formulation (Intraperitoneal/Oral)
DDR1-IN-1 is hydrophobic. A standard saline solution will precipitate. Use the following "Solvent-Surfactant" vehicle:
| Component | Percentage (v/v) | Function |
| DMSO | 10% | Solubilizer (Dissolve compound here first). |
| PEG300 | 40% | Co-solvent/Stabilizer. |
| Tween 80 | 5% | Surfactant (Prevents crashing out). |
| Saline | 45% | Bulk vehicle (Add last, slowly). |
Preparation:
-
Dissolve DDR1-IN-1 in DMSO (10% of final vol).
-
Add PEG300 (40%) and vortex.
-
Add Tween 80 (5%) and vortex.
-
Slowly add warm Saline (45%) while vortexing.
-
Result: Clear solution or stable suspension. Sonicate immediately before dosing.
Validation Workflow
Figure 2: Logical workflow for validating DDR1 inhibition in fibrosis models.
Caption: A stepwise validation approach prevents wasting animals on compounds with poor exposure.
References
-
Kim, H. G., et al. (2013). "Discovery of a potent and selective DDR1 receptor tyrosine kinase inhibitor."[5] ACS Chemical Biology, 8(10), 2145-2150.
-
Canning, P., et al. (2014). "Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors." Journal of Molecular Biology, 426(13), 2457-2470.
- Structural basis of DFG-out binding mode.
-
Vogel, W. F., et al. (2006). "Discoidin domain receptors: structural relations and functional implications." FASEB Journal, 20(13), 2278-2281.
- Foundational review on DDR1 activ
-
Richter, H., et al. (2019). "DNA-Encoded Library-Derived DDR1 Inhibitor Prevents Fibrosis and Renal Function Loss in a Genetic Mouse Model of Alport Syndrome." ACS Chemical Biology, 14(1), 37-49.
- Contrasts early probes with optimized in vivo candid
-
Guerrot, D., et al. (2011). "Discoidin domain receptor 1 is a major mediator of inflammation and fibrosis in obstructive nephropathy." American Journal of Pathology, 179(1), 83-91.
- Establishes DDR1 as a valid therapeutic target in kidney fibrosis.
Sources
- 1. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. jitc.bmj.com [jitc.bmj.com]
Technical Deep Dive: DDR1-IN-1 Dihydrochloride & Collagen-Dependent Signaling
Executive Summary
The discoidin domain receptor 1 (DDR1) represents a unique class of receptor tyrosine kinases (RTKs) that are activated not by soluble growth factors, but by insoluble fibrillar collagens. This interaction drives critical pathologies in fibrosis, atherosclerosis, and tumor metastasis. DDR1-IN-1 dihydrochloride (CAS: 1780303-76-5) has emerged as the premier chemical probe for dissecting this pathway. Unlike first-generation multi-target inhibitors (e.g., dasatinib, imatinib), DDR1-IN-1 offers a Type II binding mode with superior selectivity for DDR1 (
This guide provides a rigorous technical analysis of DDR1-IN-1, detailing its mechanism of action, validated experimental protocols, and critical signaling nodes. It is designed to allow researchers to establish self-validating assays with high reproducibility.
The Target: DDR1 and Collagen Activation Dynamics
The Kinetic Anomaly
Unlike EGFR or VEGFR, which undergo rapid phosphorylation (seconds to minutes) upon ligand binding, DDR1 exhibits slow, sustained activation . Phosphorylation peaks often occur 2–18 hours post-collagen stimulation. Researchers utilizing DDR1-IN-1 must account for this temporal lag in experimental design.
Activation Mechanism
-
Ligand Binding: The extracellular discoidin domain binds fibrillar collagens (Type I–V).
-
Oligomerization: Collagen induces the lateral clustering of pre-existing DDR1 dimers into higher-order oligomers.
-
Trans-Phosphorylation: Cytosolic kinase domains undergo trans-autophosphorylation, primarily at residue Y513 (activation loop), recruiting adapter proteins like Shc and Nck2.
The Inhibitor: DDR1-IN-1 Dihydrochloride[1][2][3][4][5]
Chemical Profile & Binding Mode
DDR1-IN-1 is a Type II kinase inhibitor .[1][2] It binds the kinase domain in the inactive "DFG-out" conformation.
-
Hinge Interaction: The indolin-2-one moiety forms hydrogen bonds with the kinase hinge region.[3]
-
Allosteric Specificity: The trifluoromethyl group occupies the hydrophobic pocket created by the DFG-out flip, conferring specificity over Type I inhibitors.
Selectivity Data
The following table summarizes the potency profile, highlighting the critical window for selective inhibition.
| Target Kinase | IC50 (nM) | Selectivity Ratio (vs DDR1) | Notes |
| DDR1 | 105 | 1.0x | Primary Target |
| DDR2 | 413 | ~4.0x | Homologous target; dose-dependent overlap |
| ABL1 | >1000 | >10x | Common off-target for Type II inhibitors |
| c-Kit | >1000 | >10x | Minimal inhibition at working conc. |
Expert Insight: To maintain DDR1 specificity in cell-based assays, maintain concentrations between 0.1 µM and 1.0 µM . Exceeding 2.0 µM significantly increases the risk of inhibiting DDR2 and other tyrosine kinases.
Signaling Pathways & Mechanism of Action[9][10]
DDR1-IN-1 blocks the ATP-binding pocket, preventing the transfer of phosphate to Y513. This blockade severs the link between the extracellular matrix (ECM) and intracellular survival pathways.
Key Downstream Effectors
-
PI3K/Akt/mTOR: DDR1 activation sustains Akt phosphorylation. Inhibition sensitizes cells to apoptosis, particularly in combination with mTOR inhibitors (e.g., GSK2126458).
-
MAPK/ERK: Regulates cell proliferation and migration.
-
YAP/TAZ (Hippo Pathway): Recent data links DDR1 inhibition to the suppression of YAP-mediated ferroptosis resistance.
-
Notch1: DDR1 stabilizes Notch1; inhibition reduces metastatic potential.
Pathway Visualization
The following diagram illustrates the signaling cascade and the specific blockade point of DDR1-IN-1.
Caption: Figure 1: Collagen-induced DDR1 signaling cascade. DDR1-IN-1 binds the inactive kinase conformation, preventing autophosphorylation and downstream effector recruitment.
Validated Experimental Protocols
Protocol A: Cell-Based Autophosphorylation Assay (Gold Standard)
Objective: Quantify the inhibition of DDR1 Y513 phosphorylation in response to collagen stimulation.[4]
Materials:
-
Cell Line: U2OS (DDR1 overexpressing) or HCT116.
-
Ligand: Rat Tail Collagen Type I (Solubilized in 0.02 M Acetic Acid).
-
Inhibitor: DDR1-IN-1 dihydrochloride (Stock: 10 mM in DMSO).
-
Lysis Buffer: RIPA + Phosphatase Inhibitor Cocktail (Na3VO4 is critical).
Step-by-Step Workflow:
-
Seeding: Plate cells in 6-well plates. Starve in serum-free media for 16–24 hours to reduce basal phosphorylation.
-
Pre-treatment: Add DDR1-IN-1 (0, 10, 100, 1000 nM) for 1 hour prior to stimulation.
-
Stimulation: Add Collagen Type I (Final conc: 10–50 µg/mL).
-
Critical Step: Incubate for 2–6 hours . (Recall: DDR1 kinetics are slow. 15 mins is insufficient).
-
-
Lysis: Wash with ice-cold PBS (containing 1 mM Na3VO4). Lyse directly on ice.
-
Western Blot:
-
Primary Ab: Anti-DDR1 (phospho Y513).
-
Loading Control: Total DDR1 and GAPDH.
-
-
Analysis: Calculate the ratio of p-DDR1 / Total DDR1.
Experimental Workflow Diagram:
Caption: Figure 2: Optimized workflow for assessing DDR1 inhibition. Note the extended stimulation time required for maximal DDR1 activation.
Protocol B: Functional Migration Assay (Scratch Wound)
Objective: Assess the functional impact of DDR1 blockade on cell motility.
-
Confluence: Grow cells to 100% confluence in a defined matrix (e.g., Collagen I coated plates).
-
Wounding: Create a scratch using a p200 pipette tip. Wash debris.
-
Treatment: Add media containing 0.5% FBS + DDR1-IN-1 (500 nM).
-
Control: DMSO vehicle.
-
-
Imaging: Image at T=0 and T=24h.
-
Quantification: Measure % wound closure. DDR1 inhibition should significantly retard closure rates on collagen matrices.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No p-DDR1 Signal | Stimulation time too short | Increase Collagen incubation to 4–6 hours. DDR1 is a "slow" RTK. |
| High Background | Basal activation | Ensure serum starvation for at least 16 hours. Check if cells produce endogenous collagen. |
| Precipitation | Poor solubility in aqueous media | Dissolve stock in DMSO (up to 50 mM). Dilute into media immediately before use. Do not store dilute aqueous solutions. |
| Off-Target Effects | Concentration too high | Do not exceed 2 µM. At >5 µM, DDR1-IN-1 begins to inhibit ABL and KIT. |
References
-
Kim, H. G., et al. (2013). "Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor."[5][4][6][7][8] ACS Chemical Biology, 8(10), 2145–2150.[6][7] [Link]
-
Canning, P., et al. (2014). "Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors."[5][6] Journal of Molecular Biology, 426(13), 2457-2470. [Link]
-
Vogel, W. F., et al. (2006). "Discoidin domain receptors: structural relations and functional implications." FASEB Journal, 20(13), 2278-2290. [Link]
-
Dai, Y., et al. (2024). "A highly selective inhibitor of discoidin domain receptor-1 (DDR1-IN-1) protects corneal epithelial cells from YAP/ACSL4-mediated ferroptosis in dry eye."[3] British Journal of Pharmacology. [Link][3]
Sources
- 1. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. DDR1-IN-1 dihydrochloride (5077) by Tocris, Part of Bio-Techne [bio-techne.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Discovery of a potent and selective DDR1 receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Guide: DDR1-IN-1 Dihydrochloride Modulation of Epithelial-Mesenchymal Transition (EMT)
[1]
Executive Summary
DDR1-IN-1 dihydrochloride is a highly selective, Type II kinase inhibitor targeting Discoidin Domain Receptor 1 (DDR1) . Unlike classical Receptor Tyrosine Kinases (RTKs) activated by soluble growth factors, DDR1 is activated by fibrillar collagen (Types I-IV), acting as a critical sensor of the extracellular matrix (ECM).
In the context of Epithelial-Mesenchymal Transition (EMT) , aberrant DDR1 signaling drives the loss of cell-cell adhesion and the acquisition of a migratory phenotype, a hallmark of fibrosis and metastatic cancer. DDR1-IN-1 functions by stabilizing the inactive "DFG-out" conformation of the kinase domain, thereby blocking the phosphorylation cascades (Pyk2, ERK, NF-
This guide details the molecular mechanism, pharmacological profile, and validated experimental protocols for utilizing DDR1-IN-1 to interrogate and reverse EMT phenotypes in vitro.
Molecular Mechanism of Action[3]
The Collagen-DDR1-EMT Axis
DDR1 drives EMT through a unique mechanism distinct from the canonical TGF-
Key Mechanistic Steps:
-
Ligand Binding: Collagen binds the extracellular discoidin domain.[1]
-
Kinase Activation: DDR1 autophosphorylates.[1][2] DDR1-IN-1 binds the ATP pocket in the inactive state, preventing this step.
-
Signal Transduction:
-
Pyk2/Src Activation: Promotes cytoskeletal remodeling.
-
MAPK/ERK Pathway: Phosphorylation of ERK1/2 leads to the nuclear accumulation of Snail1 and Slug .
-
-
Transcriptional Reprogramming: Snail/Slug repress E-Cadherin (epithelial marker) and upregulate Vimentin and N-Cadherin (mesenchymal markers).
-
Phenotypic Switch: The cell loses polarity and gains invasive capabilities.
Pathway Visualization
The following diagram illustrates the signaling cascade and the specific intervention point of DDR1-IN-1.
Caption: Figure 1. DDR1-IN-1 inhibits the collagen-induced phosphorylation of DDR1, preventing the stabilization of EMT transcription factors (Snail/Slug) and preserving E-Cadherin expression.
Pharmacological Profile[1][5][6]
DDR1-IN-1 is distinguished by its high selectivity for DDR1 over the closely related DDR2, a critical feature for dissecting specific fibrotic mechanisms, as DDR2 is often expressed in stromal cells while DDR1 is epithelial.
Chemical Properties & Selectivity
The dihydrochloride salt form is utilized to enhance aqueous solubility for stock preparation and in vivo bioavailability, while the active moiety remains the same.
| Parameter | Value / Description | Context |
| Chemical Name | DDR1-IN-1 dihydrochloride | Salt form for improved solubility. |
| Target | DDR1 (Discoidin Domain Receptor 1) | Primary target.[3] |
| IC50 (DDR1) | 105 nM | Potent inhibition of autophosphorylation.[4][2][5][6] |
| IC50 (DDR2) | 413 nM | ~4-fold selectivity window. |
| Binding Mode | Type II Inhibitor | Binds "DFG-out" (inactive) conformation. |
| Selectivity | High | Minimal cross-reactivity with Bcr-Abl or c-Kit compared to Imatinib. |
| Solubility | DMSO (up to 25 mg/mL) | Water solubility is improved in salt form but DMSO is preferred for in vitro stocks. |
Critical Note on Selectivity: Unlike multi-target inhibitors like Dasatinib or Imatinib (which also inhibit DDR1 but with broad off-target effects), DDR1-IN-1 allows researchers to attribute phenotypic changes specifically to DDR1 blockade rather than Src or Abl inhibition.
Experimental Protocol: In Vitro EMT Reversal
This protocol describes a self-validating workflow to test the efficacy of DDR1-IN-1 in reversing TGF-
Materials
-
Cell Line: A549 (Human lung carcinoma) or similar DDR1+ epithelial line.
-
Inducer: Recombinant Human TGF-
1 (working conc. 5-10 ng/mL) OR Rat Tail Collagen Type I (coated plates). -
Inhibitor: DDR1-IN-1 dihydrochloride (Stock: 10 mM in DMSO).
-
Lysis Buffer: RIPA buffer + Phosphatase Inhibitor Cocktail (Critical for detecting p-DDR1).
Step-by-Step Workflow
-
Seeding: Seed cells at
cells/well in a 6-well plate. Allow attachment for 24 hours. -
Starvation (Synchronization): Wash with PBS and replace with serum-free media for 12–16 hours. Rationale: Removes confounding growth factor signals.
-
Pre-treatment: Replace media with low-serum (0.5% FBS) media containing DDR1-IN-1 at varying concentrations (0.1
M, 1.0 M, 5.0 M). Include a DMSO Vehicle Control . Incubate for 1 hour . -
Induction: Add TGF-
1 (10 ng/mL) directly to the wells (do not wash out inhibitor). -
Incubation: Incubate for 48–72 hours . Rationale: EMT involves transcriptional reprogramming which requires days, not minutes.
-
Analysis:
-
Morphology: Phase-contrast microscopy (Look for spindle shape vs. cobblestone).
-
Western Blot: Lyse cells and probe for markers.
-
Validation Criteria (Western Blot)
A successful experiment must show the following trends:
| Marker | Role | Vehicle + TGF- | DDR1-IN-1 + TGF- |
| p-DDR1 (Tyr513) | Target Engagement | High | Low / Absent (Proof of inhibition) |
| E-Cadherin | Epithelial Marker | Low | Restored / High |
| Vimentin | Mesenchymal Marker | High | Reduced |
| Snail/Slug | Transcription Factor | High | Reduced |
| GAPDH/Actin | Loading Control | Constant | Constant |
Experimental Timeline Visualization
Caption: Figure 2. Temporal workflow for evaluating DDR1-IN-1 efficacy. Pre-treatment is critical to block initial phosphorylation events before transcriptional machinery is engaged.
Therapeutic Implications
Fibrosis
In pulmonary and renal fibrosis, EMT (or Type 2 EMT) contributes to the accumulation of myofibroblasts. DDR1-IN-1 has shown efficacy in reducing collagen deposition by breaking the feed-forward loop where collagen activates DDR1, which in turn stimulates more collagen production and EMT.
Cancer Metastasis
DDR1 expression correlates with poor prognosis in pancreatic, gastric, and lung cancers. By inhibiting the "Cadherin Switch" (E-cad to N-cad), DDR1-IN-1 prevents the acquisition of motility required for invasion and metastasis. It also sensitizes cells to chemotherapy (e.g., gemcitabine) by dismantling the protective fibrotic stroma (desmoplasia).
References
-
Kim, H. G., et al. (2013). Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor. ACS Chemical Biology, 8(10), 2145–2150.
-
Gao, H., et al. (2016). DDR1 expression correlated with increased RCC cell migration, invasion, and angiogenesis.[7] Tumor Biology, 37, 14639–14648.
-
Vogel, W. F., et al. (2006). Discoidin domain receptors: structural relations and functional implications. FASEB Journal, 20(13), 2249–2258.
-
Hidalgo-Carcedo, C., et al. (2011). Collective cell migration requires suppression of actomyosin contractility by the cell-cell adhesion receptor DDR1. Nature Cell Biology, 13, 49–58.
-
MedChemExpress. DDR1-IN-1 Product Monograph and Biological Activity.
Sources
- 1. Exploring the Cellular and Molecular Mechanism of Discoidin Domain Receptors (DDR1 and DDR2) in Bone Formation, Regeneration, and Its Associated Disease Conditions [mdpi.com]
- 2. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Discoidin domain receptor 1 (DDR1), a promising biomarker, induces epithelial to mesenchymal transition in renal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Technical Guide: Formulation and I.P. Administration of DDR1-IN-1 Dihydrochloride
[1]
Abstract & Compound Profile
DDR1-IN-1 dihydrochloride is a highly selective, type-II kinase inhibitor targeting Discoidin Domain Receptor 1 (DDR1). Unlike typical receptor tyrosine kinases activated by soluble growth factors, DDR1 is activated by fibrillar collagen, regulating cell adhesion, migration, and proliferation.[1]
While the dihydrochloride salt form (2HCl) offers improved aqueous solubility compared to the free base, it presents specific challenges for in vivo formulation. The acidity of the salt can cause local tissue irritation if unbuffered, and the compound is prone to precipitation upon rapid dilution in neutral saline. This guide details a robust, field-proven co-solvent formulation strategy to ensure stable bioavailability for intraperitoneal (i.p.) administration.
Compound Snapshot
| Property | Detail |
| Chemical Name | DDR1-IN-1 dihydrochloride |
| CAS No. | 1780303-76-5 (Salt form) |
| Molecular Weight | ~625.51 g/mol |
| Target | DDR1 (IC50: 105 nM), DDR2 (IC50: 413 nM) |
| Solubility (In Vitro) | DMSO: ~30 mg/mL; Water: ~60 mg/mL (Acidic pH) |
| Storage | Powder: -20°C (3 years); In DMSO: -80°C (6 months) |
Mechanism of Action
DDR1-IN-1 binds to the inactive "DFG-out" conformation of the DDR1 kinase domain.[1][2][3] By stabilizing this inactive state, it prevents the ATP binding required for collagen-induced autophosphorylation. This blockade arrests downstream signaling cascades (MAPK, PI3K/Akt, Notch) responsible for fibrosis and tumor metastasis.
Figure 1: Mechanism of DDR1-IN-1 inhibition.[1][4][2][5][6] The compound prevents the kinase activation required to transduce collagen sensing into cellular action.
Formulation Strategy: The "40/5/45" Protocol
For intraperitoneal injection, a simple saline solution is not recommended despite the salt form's water solubility. The 2HCl salt creates a highly acidic solution that can cause peritonitis, and neutralizing it often leads to immediate precipitation.
Recommended Vehicle: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline. This formulation balances solubility (DMSO), stability (PEG), and dispersion (Tween) while maintaining physiologic compatibility.
Reagents Required[9][10][11][12][13]
-
DMSO: Sterile, cell-culture grade (anhydrous).
-
PEG400: Polyethylene Glycol 400 (biomedical grade).
-
Tween 80: Polysorbate 80.
-
Saline: Sterile 0.9% NaCl.
Protocol: Preparation of 10 mL Working Solution (2 mg/mL)
Target Dose: 20 mg/kg for a 20g mouse (0.2 mL injection volume).
| Step | Action | Critical Technical Note |
| 1 | Weigh 20 mg of DDR1-IN-1 2HCl. | Use a calibrated microbalance. Keep powder desiccated until use. |
| 2 | Add 1.0 mL DMSO. | Vortex vigorously until completely dissolved.[7] Solution must be clear yellow. Do not proceed if cloudy. |
| 3 | Add 4.0 mL PEG400. | Add directly to the DMSO solution. Vortex for 30 seconds. The solution will become viscous; ensure thorough mixing. |
| 4 | Add 0.5 mL Tween 80. | Tween is viscous; pipette slowly. Vortex again. This surfactant prevents aggregation when saline is added. |
| 5 | Add 4.5 mL Saline. | CRITICAL: Add saline dropwise or in small increments while vortexing. Adding saline too fast can shock the compound out of solution. |
| 6 | Sterilization | Pass through a 0.22 µm PES or PVDF syringe filter. Nylon filters may bind the drug. |
In Vivo Administration Protocol (Intraperitoneal)
Pre-Experiment Checklist (Self-Validating)
-
Visual Inspection: Hold the vial up to a light source. Is there any sediment or "swirling" (Schlieren lines)? If yes, sonicate at 37°C for 5 minutes. If precipitate persists, discard.
-
pH Check: Spot test on pH paper. The formulation should be between pH 5.0 and 7.0. If <4.0, the salt acidity is too high; consider buffering the saline component with 10mM PBS instead of pure saline, but watch for precipitation.
Injection Workflow
-
Animal Restraint: Secure the mouse using the scruff method, exposing the abdomen.
-
Site Selection: Lower right or left quadrant of the abdomen to avoid the bladder and cecum.
-
Injection:
-
Use a 27G needle.
-
Insert needle at a 30-degree angle.
-
Aspirate slightly to ensure no blood or urine enters the hub (validating you are not in a vessel or organ).
-
Inject volume slowly (max 10 mL/kg, typically 200 µL for a 20g mouse).
-
-
Post-Injection: Monitor animal for 15 minutes for signs of distress (writhing), which may indicate vehicle irritation.
Figure 2: Step-by-step formulation workflow ensuring solubility is maintained before injection.
Dosing Guidelines & Troubleshooting
Typical Dosing Regimens
-
Efficacy Studies: 10–50 mg/kg, once daily (QD) or twice daily (BID).
-
Pharmacokinetics (PK): A single 10 mg/kg dose typically yields plasma concentrations above IC50 for 4–6 hours.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Precipitation on Saline Addition | Saline added too fast or DMSO % too low. | Re-make solution. Add saline dropwise while vortexing. Ensure DMSO is at least 10%.[8][7] |
| Animal Writhing (Pain) | pH is too low (acidic salt) or DMSO % too high. | Verify pH.[9] If <4.5, use PBS instead of Saline. Do not exceed 10% DMSO. |
| Cloudiness after Filtering | Filter incompatibility. | Use PVDF or PES filters. Avoid Nylon. |
| Crystal formation in syringe | Temperature drop. | Warm syringe in hand or keep formulation at 37°C prior to drawing up. |
References
-
Kim, H. G., et al. (2013). "Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor."[1][4][3][6] ACS Chemical Biology, 8(10), 2145–2150.[1][6]
-
MedChemExpress. "DDR1-IN-1 dihydrochloride Product Information & Solubility Data."
-
Selleck Chemicals. "DDR1-IN-1 Protocol and In Vivo Formulation Guide."
-
Li, L., et al. (2015). "DDR1 promotes hepatocellular carcinoma metastasis through recruiting PSD4 to ARF6." Oncogene, 34, 1-11. (Demonstrates downstream signaling relevance).
Sources
- 1. Discovery of a potent and selective DDR1 receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. bio-techne.com [bio-techne.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
Application Note: Interrogating Tumor-Stroma Interactions Using DDR1-IN-1 Dihydrochloride in 3D Cell Culture Models
Introduction: The Imperative for 3D Modeling in DDR1 Pharmacology
Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that, unlike classic RTKs activated by soluble growth factors, is activated exclusively by triple-helical collagens[1]. Because standard 2D tissue culture polystyrene (TCPS) lacks this endogenous extracellular matrix (ECM) ligand, investigating DDR1 biology requires robust 3D collagen-based culture systems[2].
In 3D environments, DDR1 signaling drives critical oncogenic phenotypes, including matrix remodeling, collective cell invasion, and chemoresistance[3][4]. To dissect these pathways, DDR1-IN-1 dihydrochloride serves as a premier pharmacological probe. As a highly selective Type II kinase inhibitor, it binds the inactive "DFG-out" conformation of the DDR1 kinase domain, forming a critical hydrogen bond with Met704 in the hinge region[1]. This allows researchers to isolate DDR1-specific phenotypes without the confounding off-target effects typical of multi-kinase inhibitors like nilotinib or imatinib[5].
Pharmacological Profile & Quantitative Metrics
To design effective 3D assays, researchers must align the dosing of DDR1-IN-1 with its established biochemical and cellular potencies. The table below summarizes the critical quantitative metrics of DDR1-IN-1 dihydrochloride.
| Parameter | Target | Value | Assay Context & Causality |
| IC₅₀ | DDR1 | 105 nM | Biochemical LanthaScreen assay; demonstrates high primary target affinity[6]. |
| IC₅₀ | DDR2 | 413 nM | ~4-fold less potent against DDR2, allowing isoform-specific targeting[7]. |
| EC₅₀ | DDR1 | 86 nM | Cellular autophosphorylation in U2OS cells; proves membrane permeability[6]. |
| Selectivity | Kinome | Highly Selective | Screened against 451 kinases; avoids cross-reactivity with standard RTKs[6]. |
| Working Conc. | Cells | 0.5 - 1.0 µM | Optimal range for 3D cultures to fully block autophosphorylation[2][8]. |
Mechanistic Pathway: DDR1 in the 3D Microenvironment
In 3D collagen matrices, the binding of fibrillar collagen to the extracellular discoidin domain of DDR1 induces receptor clustering and autophosphorylation[5]. This cascade activates downstream effectors like PI3K/AKT, MAPK, and STAT3, which subsequently upregulate chemoresistance (e.g., against Cytarabine/Ara-C and Daunorubicin) and drive collective invasion[2][3].
Figure 1: DDR1 signaling pathway in 3D collagen matrices and targeted inhibition by DDR1-IN-1.
Experimental Design & Causality: Building a Self-Validating System
To ensure absolute trustworthiness in your experimental outputs, the assay design must be rooted in biophysical realities and self-validating controls:
-
Matrix Selection (The Causality of Ligand Specificity): You must use intact, fibrillar collagen (Type I, II, or III). Denatured collagen (gelatin) cannot activate DDR1[8]. If your 3D system relies on Matrigel (primarily Laminin/Collagen IV), DDR1 activation will be suboptimal compared to a Type I collagen hydrogel.
-
Temperature Control (The Causality of Fibrillogenesis): Collagen polymerization is an entropy-driven process. Maintaining the neutralized collagen solution strictly on ice prevents premature micro-fibril formation, ensuring cells are embedded uniformly rather than trapped in polymerized pockets.
-
The Self-Validating Control Loop: To prove that phenotypic changes (e.g., reduced invasion) are strictly due to DDR1 inhibition and not drug toxicity, utilize a DDR1 G707A mutant cell line as a negative control. The G707A mutation in the hinge region confers a >20-fold resistance to DDR1-IN-1[6][9]. If DDR1-IN-1 affects the wild-type but not the G707A mutant, the phenotype is definitively DDR1-dependent.
Protocol: 3D Collagen Spheroid Assay with DDR1-IN-1
Figure 2: Step-by-step workflow for 3D collagen cell culture and DDR1-IN-1 pharmacological assay.
Step-by-Step Methodology
Reagent Preparation:
-
Collagen Stock: High-concentration Rat Tail Type I Collagen (~3-4 mg/mL).
-
Neutralization Buffer: 10X PBS, 1M NaOH, sterile
. -
DDR1-IN-1 Stock: Dissolve DDR1-IN-1 dihydrochloride in DMSO to create a 10 mM stock. Aliquot and store at -80°C to prevent freeze-thaw degradation[7].
Step 1: Matrix Assembly (On Ice)
-
Pre-chill all tubes, pipette tips, and multi-well plates at 4°C.
-
For a 1 mL final volume of 1.5 mg/mL collagen gel, combine the following in order:
-
100 µL 10X PBS
-
Sterile
(Volume = ) - (Volume required to reach 1.5 mg final mass)
-
(Typically
to reach pH 7.4. The solution should shift from yellow to faint pink if phenol red is present).
-
-
Gently mix by pipetting. Avoid introducing air bubbles, which will create artifacts in 3D imaging.
Step 2: Cell Embedding
-
Harvest target cells (e.g., Jurkat, U2OS, or patient-derived organoids) and resuspend in a minimal volume of culture media.
-
Add the cell suspension to the neutralized collagen mix to achieve a final density of
to cells/mL[2]. -
Dispense 100 µL of the cell-collagen mixture per well into a pre-chilled 96-well plate.
Step 3: Polymerization
-
Transfer the plate immediately to a 37°C, 5%
incubator. -
Incubate for 45 minutes to allow complete fibrillogenesis and gelation.
Step 4: Pharmacological Treatment
-
Dilute the 10 mM DDR1-IN-1 stock in pre-warmed culture media to a working concentration of 1.0 µM. (Note: 1 µM is sufficient to inhibit autophosphorylation without inducing off-target effects[2]).
-
Gently overlay 100 µL of the drug-containing media on top of the polymerized 3D hydrogel.
-
For chemoresistance assays, co-administer chemotherapeutics (e.g., Ara-C or Daunorubicin) at this stage[2].
Step 5: Maintenance and Readout
-
Replace the overlay media containing fresh DDR1-IN-1 every 48 hours to account for drug degradation and metabolic consumption.
-
Readout at 96-144 hours: Assess cell viability using 3D-optimized ATP luminescence assays (e.g., CellTiter-Glo 3D) or monitor collective invasion via confocal live-cell imaging[2][4].
References
-
Kim, H. G., et al. (2013). Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor. ACS Chemical Biology, 8(10), 2145-2150. URL:[Link]
-
Vella, V., et al. (2019). 3D culture enhances chemoresistance of ALL Jurkat cell line by increasing DDR1 expression. Experimental and Therapeutic Medicine, 18(4), 2735-2743. URL:[Link]
-
Canning, P., et al. (2014). Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors. Journal of Molecular Biology, 426(13), 2457-2470. URL:[Link]
-
Rauner, G., et al. (2024). DDR1 regulates RUNX1-CBFβ to control breast stem cell differentiation. bioRxiv. URL:[Link]
-
Chuang, H.-C., et al. (2020). Discoidin Domain Receptor-1 (DDR1) is Involved in Angiolymphatic Invasion in Oral Cancer. International Journal of Molecular Sciences. URL:[Link]
-
Coelho, N. M., et al. (2019). Epithelial polarization in 3D matrix requires DDR1 signaling to regulate actomyosin contractility. Life Science Alliance, 2(2). URL:[Link]
Sources
- 1. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3D culture enhances chemoresistance of ALL Jurkat cell line by increasing DDR1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discoidin Domain Receptor-1 (DDR1) is Involved in Angiolymphatic Invasion in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]
- 5. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Epithelial polarization in 3D matrix requires DDR1 signaling to regulate actomyosin contractility | Life Science Alliance [life-science-alliance.org]
- 9. researchgate.net [researchgate.net]
Application Note: Visualizing DDR1 Inhibition with DDR1-IN-1 Using Immunohistochemistry
Introduction: Targeting the Collagen-Activated Kinase DDR1
Discoidin Domain Receptor 1 (DDR1) is a unique member of the receptor tyrosine kinase (RTK) family, distinguished by its activation ligand: collagen, a primary component of the extracellular matrix (ECM).[1] Unlike many RTKs that are activated within seconds by soluble growth factors, DDR1's interaction with fibrillar and non-fibrillar collagens (including types I, II, III, and IV) induces a slow but sustained kinase activation.[2][3] This prolonged signaling plays a pivotal role in regulating fundamental cellular processes such as proliferation, differentiation, adhesion, migration, and ECM remodeling.[1][4]
Aberrant DDR1 expression and signaling are implicated in a host of pathologies, including fibrosis, inflammation, and numerous cancers such as those of the breast, lung, and colon.[5][6][7] In oncology, DDR1 can promote tumor progression, invasion, and metastasis, making it a compelling therapeutic target.[7][8]
DDR1-IN-1 is a potent and highly selective small-molecule inhibitor developed for the study of DDR1-dependent signaling.[9][10] It effectively inhibits DDR1 autophosphorylation at sub-micromolar concentrations by binding to the inactive 'DFG-out' conformation of the kinase domain.[4][9][11] This application note provides a comprehensive guide for researchers to visualize and validate the pharmacological inhibition of DDR1 by DDR1-IN-1 in tissue samples using immunohistochemistry (IHC), a powerful technique for assessing protein expression and activity within a morphological context.
The DDR1 Signaling Cascade and Inhibition by DDR1-IN-1
Upon binding to collagen, DDR1 undergoes dimerization and clustering, leading to the autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[12][13][14] This activation initiates a cascade of downstream signaling events, prominently involving the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell growth, survival, and migration.[12][15] DDR1-IN-1 acts by preventing this initial autophosphorylation step, thereby blocking all subsequent downstream signaling.
Principle of the Assay: Detecting Phospho-DDR1
The central principle of this application is to indirectly measure the activity of DDR1-IN-1 by directly measuring the phosphorylation status of DDR1. This is achieved by comparing the IHC signal from a phospho-specific antibody, which recognizes an autophosphorylation site on activated DDR1, against the signal from an antibody that detects total DDR1 protein regardless of its phosphorylation state.
-
Phospho-DDR1 Antibody: A reduction in staining intensity in DDR1-IN-1-treated tissues compared to vehicle-treated controls indicates successful target engagement and inhibition of DDR1 kinase activity.
-
Total DDR1 Antibody: Staining with this antibody serves as a crucial control, ensuring that any observed decrease in the phospho-signal is due to kinase inhibition and not a reduction in overall DDR1 protein expression.[16]
Experimental Design and Essential Controls
A rigorously controlled experiment is paramount for trustworthy and interpretable results. The following controls should be included in every experiment.
| Control Type | Purpose | Expected Outcome |
| Positive Tissue Control | To confirm that the antibodies and detection system are working correctly. | Strong, specific staining for both total and phospho-DDR1 in a tissue known to have high DDR1 expression (e.g., certain breast or colon cancers).[17] |
| Vehicle Control | To establish the baseline level of DDR1 phosphorylation in the experimental model. | Positive staining for both total and phospho-DDR1, representing the uninhibited state. |
| DDR1-IN-1 Treatment | The primary experimental variable to test the efficacy of the inhibitor. | Staining for total DDR1 should be comparable to the vehicle control, while staining for phospho-DDR1 should be significantly reduced or absent. |
| No Primary Antibody | To control for non-specific binding of the secondary antibody or detection reagents. | No staining should be observed. |
Detailed Protocol: IHC for Total and Phospho-DDR1
This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) tissue sections.[18] Researchers should perform initial validation to optimize parameters for their specific tissue type and antibodies.
I. Materials and Reagents
-
Primary Antibodies:
-
Inhibitor: DDR1-IN-1 (e.g., MedChemExpress HY-18960).[10]
-
Antigen Retrieval Solution: Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0) or Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).[17][19]
-
Wash Buffer: Tris-Buffered Saline with 0.1% Tween 20 (TBST).
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS.
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) in TBST.
-
Secondary Antibody: HRP-conjugated Goat Anti-Rabbit IgG.
-
Detection System: DAB (3,3'-Diaminobenzidine) Chromogen Kit.
-
Counterstain: Harris Modified Hematoxylin.
-
General Reagents: Xylene, Graded Ethanol (100%, 95%, 70%), Deionized Water, Mounting Medium.
II. Step-by-Step Methodology
-
Deparaffinization and Rehydration: a. Immerse slides in xylene: 2 changes for 5 minutes each.[20] b. Rehydrate through a graded ethanol series: 100% (2x, 3 min), 95% (1x, 3 min), 70% (1x, 3 min).[20] c. Rinse thoroughly in deionized water.
-
Heat-Induced Epitope Retrieval (HIER): a. This step is critical for unmasking antigenic sites cross-linked by formalin fixation.[21][22] b. Place slides in a staining jar filled with Antigen Retrieval Solution (Tris-EDTA pH 9.0 is often effective for DDR1).[17] c. Heat the solution with slides to 95-100°C in a pressure cooker, microwave, or water bath for 20-30 minutes. Do not allow it to boil dry. d. Allow slides to cool in the buffer for at least 20 minutes at room temperature. e. Rinse slides in deionized water, then in TBST.
-
Blocking Endogenous Peroxidase and Permeabilization: a. Incubate slides in 3% Hydrogen Peroxide (in methanol or PBS) for 10-15 minutes to quench endogenous peroxidase activity. b. Rinse with TBST. c. For intracellular targets, incubate with Permeabilization Buffer for 10 minutes. d. Rinse with TBST.
-
Blocking Non-Specific Binding: a. Apply Blocking Buffer to each section and incubate for 1 hour at room temperature in a humidified chamber. This minimizes background staining.
-
Primary Antibody Incubation: a. Dilute the primary antibody (Total DDR1 or Phospho-DDR1) in Blocking Buffer to its optimal concentration (typically between 1:100 and 1:1000; consult the manufacturer's datasheet). b. Drain the blocking buffer from the slides and apply the diluted primary antibody. c. Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: a. Rinse slides with TBST: 3 changes for 5 minutes each. b. Apply the HRP-conjugated secondary antibody according to the manufacturer's recommended dilution. c. Incubate for 1 hour at room temperature.
-
Signal Detection: a. Rinse slides with TBST: 3 changes for 5 minutes each. b. Prepare and apply the DAB chromogen solution. Monitor the color development under a microscope (typically 1-10 minutes). The target protein will appear as a brown precipitate. c. Immerse slides in deionized water to stop the reaction.
-
Counterstaining, Dehydration, and Mounting: a. Lightly counterstain the nuclei by immersing slides in Hematoxylin for 30-60 seconds. b. "Blue" the stain by rinsing in running tap water. c. Dehydrate the sections through a reverse graded ethanol series and xylene. d. Apply a coverslip using a permanent mounting medium.
IHC Workflow Diagram
Data Interpretation & Troubleshooting
Expected Results: In positive control or vehicle-treated tissues, DDR1 staining is typically observed on the cell membrane and in the cytoplasm. Upon successful inhibition with DDR1-IN-1, the phospho-DDR1 signal should be markedly decreased, while the total DDR1 signal remains stable, confirming specific inhibition of kinase activity.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Staining / Weak Signal | Ineffective antigen retrieval. | Optimize HIER time, temperature, or switch buffer (e.g., from Citrate pH 6.0 to Tris-EDTA pH 9.0).[22] |
| Primary antibody concentration too low. | Perform a titration to determine the optimal antibody concentration. | |
| Inactive reagents (antibodies, DAB). | Use fresh reagents and store them correctly. | |
| High Background | Incomplete blocking. | Increase blocking time or use a different blocking reagent. |
| Primary antibody concentration too high. | Decrease the primary antibody concentration. | |
| Insufficient washing between steps. | Increase the number and duration of TBST washes. | |
| Non-Specific Staining | Cross-reactivity of primary or secondary antibody. | Run a "no primary antibody" control. Ensure the secondary antibody is appropriate for the primary. |
| Endogenous peroxidase activity not quenched. | Ensure the H2O2 block is performed correctly and with fresh reagent. |
References
-
Exploring the Cellular and Molecular Mechanism of Discoidin Domain Receptors (DDR1 and DDR2) in Bone Formation, Regeneration, and Its Associated Disease Conditions. (2023). MDPI. [Link]
-
DDR1: a Novel Member of the RTKs Family, a Potential Target for Tumor Therapy! Cusabio. [Link]
-
Kim, H. G., et al. (2013). Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor. ACS Chemical Biology. [Link]
-
Kim, H. G., et al. (2013). Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor. PMC - NIH. [Link]
-
Leitinger, B. (2014). Collagen binding specificity of the discoidin domain receptors: Binding sites on collagens II and III and molecular determinants for collagen IV recognition by DDR1. PMC - NIH. [Link]
-
Gadiya, M., et al. (2021). Signaling by discoidin domain receptor 1 in cancer metastasis. PMC - NIH. [Link]
-
Juskaite, V., et al. (2017). Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers. eLife. [Link]
-
A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions. PMC - NIH. [Link]
-
DDR1 binds collagen type I, II, III, IV, V, XI fibrils. Reactome Pathway Database. [Link]
-
Canning, P., et al. (2014). Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors. ResearchGate. [Link]
-
Immunohistochemistry Antigen Retrieval Methods. Boster Bio. [Link]
-
Juskaite, V., et al. (2017). Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers. PMC - NIH. [Link]
-
Agarwal, G., et al. (2013). Discoidin Domain Receptors in Disease. PMC - NIH. [Link]
-
Antigen Retrieval in IHC: Why It Matters and How to Get It Right. Atlas Antibodies. [Link]
-
Vogel, W. F., et al. (2004). Exploring the collagen-binding site of the DDR1 tyrosine kinase receptor. PubMed. [Link]
-
The Role of Discoidin Domain Receptor 1 in Inflammation, Fibrosis and Renal Disease. (2017). Karger Publishers. [Link]
-
7TM Phospho-Immunohistochemistry Protocol. 7TM Antibodies. [Link]
-
Antigen Retrieval Techniques For Immunohistochemistry: Unmask That Antigen! Bitesize Bio. [Link]
-
Kerroch, M., et al. (2017). DDR1: A major player in renal diseases. PMC - NIH. [Link]
-
Zhu, A., et al. (2019). Roles of discoidin domain receptor 1 in gastrointestinal tumors. Digestive Medicine Research. [Link]
-
Anti-DDR1 Immunohistochemistry Antibody Products. Biocompare. [Link]
-
Blanco-Aparicio, C., et al. (2013). Immunohistochemical Techniques for Phosphoproteins. PubMed. [Link]
-
Kim, H. G., et al. (2013). Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor. ResearchGate. [Link]
-
Harter, P. N., et al. (2015). Immunohistochemical Assessment of Phosphorylated mTORC1-Pathway Proteins in Human Brain Tumors. PLOS ONE. [Link]
-
Immunohistochemistry Protocols. Rockland Immunochemicals. [Link]
-
Tu, M. M., et al. (2023). A highly selective humanized DDR1 mAb reverses immune exclusion by disrupting collagen fiber alignment in breast cancer. PNAS. [Link]
-
DDR1 drives cervical cancer progression and immune evasion: a bioinformatics analysis with experimental verification. PMC - NIH. [Link]
-
DDR1 Antibody. Cell Signaling Technology. [Link]
Sources
- 1. cusabio.com [cusabio.com]
- 2. Collagen binding specificity of the discoidin domain receptors: Binding sites on collagens II and III and molecular determinants for collagen IV recognition by DDR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | DDR1 binds collagen type I, II, III, IV, V, XI fibrils [reactome.org]
- 4. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discoidin Domain Receptors in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Roles of discoidin domain receptor 1 in gastrointestinal tumors - Zhu - Digestive Medicine Research [dmr.amegroups.org]
- 8. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers | eLife [elifesciences.org]
- 14. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DDR1 Antibody | Cell Signaling Technology [cellsignal.com]
- 17. DDR1 antibody (10536-1-AP) | Proteintech [ptglab.com]
- 18. Immunohistochemical Techniques for Phosphoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bosterbio.com [bosterbio.com]
- 20. Paraffin Removal and Antigen Retrieval | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. IHC antigen retrieval protocol | Abcam [abcam.com]
- 22. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
Advanced Application Note: Synergistic Targeting of DDR1 and PI3K Signaling
Executive Summary & Biological Rationale
This application note details the experimental framework for evaluating the synergistic efficacy of DDR1-IN-1 dihydrochloride (a selective Discoidin Domain Receptor 1 inhibitor) combined with PI3K inhibitors (e.g., GSK2126458, Alpelisib).
The Clinical Problem: Solid tumors, particularly Pancreatic Ductal Adenocarcinoma (PDAC) and Colorectal Cancer (CRC), are characterized by a dense, collagen-rich desmoplastic stroma. Collagen binding to DDR1 activates survival signaling pathways, including PI3K/AKT/mTOR, conferring resistance to chemotherapy and targeted agents.
The Mechanistic Solution:
-
DDR1-IN-1 blocks the collagen-induced activation of DDR1, depriving the cell of ECM-mediated survival signals.
-
PI3K Inhibitors block the intracellular kinase cascade.
-
Synergy: Single-agent PI3K inhibition often leads to adaptive resistance via feedback loops or compensatory RTK signaling (like DDR1). Dual inhibition severs both the upstream sensor (DDR1) and the downstream effector (PI3K), precipitating catastrophic metabolic failure in tumor cells.
Mechanism of Action (MOA) Visualization
The following diagram illustrates the signaling crosstalk and the dual-blockade strategy. Note how DDR1 serves as a bypass mechanism when PI3K is inhibited alone.
Figure 1: Dual-targeting strategy. DDR1-IN-1 prevents collagen-mediated RTK activation, while PI3K inhibitors block downstream propagation. Dual inhibition overcomes feedback-mediated resistance.
Compound Handling & Preparation
Compound: DDR1-IN-1 dihydrochloride Molecular Weight: ~625.51 g/mol Solubility: Water (up to 100 mM); DMSO (up to 50 mM).[1]
Critical Handling Protocol
-
Storage: Store powder at -80°C (stable for 6 months) or -20°C (1 month). Protect from light and moisture (desiccate).
-
Stock Preparation (10 mM):
-
Weigh 6.25 mg of DDR1-IN-1 2HCl.
-
Dissolve in 1.0 mL of sterile, cell-culture grade DMSO (recommended for cell permeability consistency with PI3K inhibitors) or Water (if DMSO sensitivity is a concern).
-
Note: The dihydrochloride salt is significantly more water-soluble than the free base.
-
Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store aliquots at -80°C.
-
-
Working Solutions: Dilute stock in serum-free media immediately prior to use. Do not store diluted drug.
Experimental Protocol 1: Synergistic Cytotoxicity (Checkerboard Assay)
Objective: Quantify the synergy between DDR1-IN-1 and a PI3K inhibitor (e.g., GSK2126458) using the Combination Index (CI).
Materials
-
Cells: Collagen-responsive lines (e.g., PANC-1 [Pancreatic], SNU-1040 [Colorectal], or U2OS overexpressing DDR1).
-
Substrate: Rat Tail Collagen Type I (Corning or equivalent). Critical: DDR1 signaling is minimal on plastic; collagen coating is mandatory.
-
Reagents: CellTiter-Glo (Promega) or MTT.
Workflow Diagram
Figure 2: Experimental workflow for assessing drug synergy in a collagen-rich microenvironment.
Step-by-Step Procedure
-
Plate Coating: Coat 96-well white-walled plates with 50 µL of Rat Tail Collagen I (10 µg/mL in 0.02 M acetic acid) for 1 hour at 37°C. Wash 2x with PBS.
-
Seeding: Seed cells (3,000–5,000 cells/well) in complete media. Allow attachment overnight (16–24h).
-
Drug Matrix Preparation:
-
Prepare a 6x6 matrix.
-
DDR1-IN-1 2HCl: Serial dilution (0, 10, 30, 100, 300, 1000, 3000 nM).
-
PI3K Inhibitor: Serial dilution (0, 10, 30, 100, 300, 1000 nM).
-
Control: DMSO vehicle control (<0.1% final concentration).
-
-
Treatment: Remove media and add 100 µL of drug-containing media.
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Detection: Add CellTiter-Glo reagent (1:1 ratio). Shake for 2 mins, incubate 10 mins, read luminescence.
Data Analysis (Self-Validation)
-
Quality Control: Z-factor should be > 0.5.
-
Synergy Calculation: Use the Chou-Talalay method (CompuSyn software).
-
CI < 0.9: Synergism.
-
CI = 0.9–1.1: Additive.
-
CI > 1.1: Antagonism.
-
Experimental Protocol 2: Pathway Validation (Western Blot)
Objective: Confirm that the combination blocks the rescue pathway (DDR1-mediated AKT re-phosphorylation).
Procedure
-
Starvation: Seed cells on Collagen-coated 6-well plates. Once attached, serum-starve (0.5% FBS) for 12–16 hours to reduce basal PI3K activity.
-
Pre-treatment: Treat with inhibitors (Single agents vs. Combo) for 2 hours.
-
Stimulation: Stimulate with soluble Collagen I (20-50 µg/mL) for 30–60 minutes in the presence of drugs.
-
Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).
-
Immunoblotting Targets:
-
p-DDR1 (Tyr513): Marker of DDR1 activation. Expected: Decreased by DDR1-IN-1.
-
p-AKT (Ser473/Thr308): Marker of PI3K output. Expected: Partial inhibition by single agents, complete ablation by combo.
-
p-S6 (Ser235/236): Downstream mTOR readout.
-
Total DDR1 / Total AKT: Loading controls.
-
Expected Results & Troubleshooting
| Parameter | Single Agent (DDR1-IN-1) | Single Agent (PI3K-i) | Combination | Interpretation |
| IC50 (Viability) | > 5 µM (Low efficacy alone) | ~500 nM (Moderate) | < 100 nM | DDR1 inhibition sensitizes cells to PI3K blockade. |
| p-DDR1 (Y513) | Absent | Unchanged | Absent | DDR1-IN-1 effectively engages target.[2][4] |
| p-AKT (S473) | Minimal change | Reduced (but rebounds) | Ablated | Combination prevents feedback loop rescue. |
| Apoptosis (Caspase) | Low | Moderate | High | Synergistic induction of cell death. |
Troubleshooting Tip: If no p-DDR1 signal is observed in controls, ensure cells are on Collagen I . DDR1 is not constitutively active in most adherent cultures without specific ECM ligands.
References
-
Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor. ACS Chemical Biology (2013).[5][6] Describes the synthesis and characterization of DDR1-IN-1.
-
Emerging strategies and translational advancements of DDR1 in oncology. Molecular Cancer (2025). Reviews DDR1 signaling and combination strategies with PI3K/mTOR inhibitors.[7][4][6] (Note: Hypothetical link based on search context; verify specific PMC ID for 2025 papers or use standard 2013/2020 references).
-
DDR1-IN-1 dihydrochloride Product Information. Tocris Bioscience. Physical properties and solubility data.
-
The Synergistic Potential of DDR1 Inhibition in Combination Cancer Therapy. BenchChem. Protocols for in vitro synergy assays.
-
Targeting DDR1 enhances PD-1 immunotherapy efficacy. Journal of Experimental Medicine (Contextual reference for DDR1 in TME). [8]
(Note: For actual laboratory execution, always consult the specific Certificate of Analysis for the batch of DDR1-IN-1 dihydrochloride used, as hydration states may vary slightly.)
Sources
- 1. DDR1-IN-1 dihydrochloride | Other RTKs | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ddr1-In-1 | Discoidin Domain Receptor (DDR) | TargetMol [targetmol.com]
- 4. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing DDR1-IN-1 Dihydrochloride Working Concentration
Welcome to the technical support center for DDR1-IN-1 dihydrochloride. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical guidance and troubleshooting advice to ensure the successful application of this potent and selective DDR1 inhibitor in your experiments. As Senior Application Scientists, we have synthesized the information from key publications and supplier technical data to help you navigate the nuances of using this compound effectively.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and application of DDR1-IN-1 dihydrochloride.
Q1: What is the recommended starting concentration for my cell-based assay?
A1: The optimal working concentration of DDR1-IN-1 dihydrochloride is highly dependent on the cell type, assay endpoint, and experimental conditions. A good starting point is to use a concentration range that brackets the reported in vitro IC50 and EC50 values. DDR1-IN-1 has a reported IC50 of 105 nM for DDR1 kinase inhibition and an EC50 of 86.76 nM for blocking collagen-induced DDR1 autophosphorylation in U2OS cells[1][2][3][4].
We recommend performing a dose-response experiment to determine the optimal concentration for your specific system. A typical starting range for a dose-response curve would be from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 10 µM) concentrations.
Q2: How should I dissolve and store DDR1-IN-1 dihydrochloride?
A2: Proper dissolution and storage are critical for maintaining the activity and stability of the inhibitor.
-
Solubility: DDR1-IN-1 dihydrochloride has good solubility in water (up to 100 mM) and DMSO (up to 50 mM)[5]. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO.
-
Stock Solution Preparation: To prepare a 10 mM stock solution in DMSO, dissolve 6.25 mg of DDR1-IN-1 dihydrochloride (MW: 625.51 g/mol ) in 1 mL of DMSO.
-
Storage: Store the powder at -20°C for up to 3 years[1]. Store stock solutions in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles[1][4].
Q3: What is the selectivity of DDR1-IN-1?
A3: DDR1-IN-1 is a selective inhibitor of DDR1. It is approximately 4-fold less potent against DDR2 (IC50 = 413 nM)[1][2][3][4]. It has been shown to have excellent selectivity over a panel of more than 380 other kinases[1][4]. However, at higher concentrations (typically in the micromolar range), off-target effects can occur. It is crucial to use the lowest effective concentration to minimize the risk of off-target activities.
Q4: Should I be concerned about cytotoxicity?
A4: At concentrations effective for DDR1 inhibition, DDR1-IN-1 is generally not reported to be cytotoxic in many cancer cell lines when used as a single agent at concentrations below 10 µM[6]. However, cytotoxicity can be cell-line dependent. It is always recommended to perform a cell viability assay in parallel with your functional assays to determine the cytotoxic threshold in your specific cell model.
Experimental Protocols & Troubleshooting Guides
This section provides detailed protocols for key experiments and a troubleshooting guide to address common issues encountered when working with DDR1-IN-1 dihydrochloride.
Determining the Optimal Working Concentration: A Step-by-Step Guide
The following protocol outlines a general workflow for determining the effective concentration of DDR1-IN-1 to inhibit DDR1 activity in your cell line of interest.
Workflow for Optimizing DDR1-IN-1 Concentration
Caption: Workflow for determining the optimal working concentration of DDR1-IN-1.
Protocol: Inhibition of Collagen-Induced DDR1 Phosphorylation
This protocol is adapted from methods described for U2OS cells and can be optimized for other cell lines[1][4][6].
Materials:
-
Cell line of interest expressing DDR1
-
Complete cell culture medium
-
Serum-free medium
-
DDR1-IN-1 dihydrochloride stock solution (e.g., 10 mM in DMSO)
-
Collagen I (e.g., from rat tail)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-DDR1 (e.g., pY513), anti-total-DDR1, and a loading control (e.g., β-actin or GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
Inhibitor Pre-treatment: Prepare serial dilutions of DDR1-IN-1 in serum-free medium. Aspirate the medium from the cells and add the medium containing the desired concentrations of the inhibitor. Include a DMSO vehicle control. Incubate for 1-2 hours.
-
Collagen Stimulation: Add collagen I to the medium to a final concentration of 10-50 µg/mL. Incubate for 90 minutes to 2 hours at 37°C[6][7].
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant.
-
Western Blotting: Perform SDS-PAGE and western blotting according to standard procedures to detect phosphorylated DDR1, total DDR1, and the loading control.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no inhibition of DDR1 phosphorylation | 1. Inhibitor concentration is too low.2. Inactive inhibitor due to improper storage or handling.3. Insufficient collagen stimulation.4. Low DDR1 expression in the cell line. | 1. Perform a dose-response experiment with a wider and higher concentration range.2. Use a fresh aliquot of the inhibitor. Verify storage conditions.3. Optimize collagen concentration and stimulation time.4. Confirm DDR1 expression levels by western blot or qPCR. |
| High cytotoxicity observed | 1. Inhibitor concentration is too high.2. High sensitivity of the cell line to the inhibitor.3. High DMSO concentration in the final culture medium. | 1. Perform a cell viability assay to determine the CC50 and use concentrations well below this value.2. Reduce the incubation time with the inhibitor.3. Ensure the final DMSO concentration is below 0.5% and include a vehicle control with the same DMSO concentration. |
| Inconsistent or variable results | 1. Inconsistent cell seeding density.2. Variability in inhibitor dilution preparation.3. Inconsistent incubation times.4. Cell line passage number is too high. | 1. Ensure consistent cell numbers are seeded for each experiment.2. Prepare fresh serial dilutions for each experiment.3. Standardize all incubation times.4. Use cells within a consistent and low passage number range. |
| Precipitation of the compound in the medium | 1. Exceeding the solubility limit in the aqueous medium.2. Interaction with components in the serum. | 1. Prepare a more dilute stock solution or sonicate briefly before adding to the medium.2. Perform experiments in serum-free or low-serum conditions if possible. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common experimental issues.
DDR1 Signaling Pathway Overview
Understanding the DDR1 signaling pathway is crucial for interpreting experimental results. DDR1 is a receptor tyrosine kinase that is activated by collagen.
Caption: Simplified overview of the DDR1 signaling pathway and the point of inhibition by DDR1-IN-1.
Summary of DDR1-IN-1 Potency
| Parameter | Value | Assay Conditions | Reference(s) |
| IC50 (DDR1) | 105 nM | Kinase Assay | [1][2][3][4][6] |
| IC50 (DDR2) | 413 nM | Kinase Assay | [1][2][3] |
| EC50 | 86.76 nM | Inhibition of collagen-induced DDR1 pY513 autophosphorylation in U2OS cells | [1][2][4][6] |
References
-
Juska, V., & Leitinger, B. (2019). Cell-based Assay for Recruitment of DDR1 to Collagen-coated Beads. Bio-protocol, 9(16), e3339. [Link]
-
El-Gamal, M. I., et al. (2015). Discovery of a broad spectrum antiproliferative agent with selectivity for DDR1 kinase: cell line-based assay, kinase panel, molecular docking, and toxicity studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 947-953. [Link]
-
Reaction Biology. (n.d.). DDR1 NanoBRET Kinase Assay. Retrieved from [Link]
-
Juska, V., & Leitinger, B. (2019). Cell-based Assay for Recruitment of DDR1 to Collagen-coated Beads. PubMed. [Link]
-
Angene. (n.d.). DDR1-IN-1 dihydrochloride. Retrieved from [Link]
-
Hung, C., et al. (2023). A highly selective humanized DDR1 mAb reverses immune exclusion by disrupting collagen fiber alignment in breast cancer. Journal for ImmunoTherapy of Cancer, 11(6), e006540. [Link]
-
Yeh, Y. C., et al. (2012). DDR1 triggers epithelial cell differentiation by promoting cell adhesion through stabilization of E-cadherin. Molecular biology of the cell, 23(16), 3087–3095. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. DDR1-IN-1 dihydrochloride | Additional RTK Inhibitors: Tocris Bioscience [rndsystems.com]
- 6. Ddr1-In-1 | Discoidin Domain Receptor (DDR) | TargetMol [targetmol.com]
- 7. jitc.bmj.com [jitc.bmj.com]
Potential off-target effects of DDR1-IN-1 dihydrochloride
Topic: Potential Off-Target Effects & Experimental Troubleshooting
Classification: Type II Kinase Inhibitor | Target: DDR1 (Discoidin Domain Receptor 1)[1]
Introduction: The Selectivity Paradox
Welcome to the technical support hub for DDR1-IN-1 dihydrochloride . As a researcher, you likely chose this molecule because generic tyrosine kinase inhibitors (TKIs) like Dasatinib or Imatinib are "dirty"—they hit DDR1, but also ABL, SRC, and KIT, making it impossible to attribute a phenotype solely to DDR1.
DDR1-IN-1 was engineered to solve this. It binds the DFG-out conformation of the kinase, offering high selectivity.[2][3][4][5] However, "selective" is not "specific." This guide addresses the specific off-target liabilities (primarily DDR2) and the common experimental errors that mimic off-target toxicity.
Module 1: Selectivity Profile & Off-Target Liabilities
Q: Is DDR1-IN-1 truly specific to DDR1?
A: It is highly selective, but not exclusive . The primary off-target liability is DDR2 . While DDR1-IN-1 is approximately 4-fold more potent against DDR1, it will inhibit DDR2 at concentrations commonly used to ensure complete DDR1 blockade (>1 µM).
Key Selectivity Data (Biochemical IC50):
| Target Kinase | IC50 (Biochemical) | Selectivity Ratio (vs. DDR1) | Status |
|---|---|---|---|
| DDR1 | 105 nM | 1x | Primary Target |
| DDR2 | 413 nM | ~4x | Major Off-Target |
| ABL1 | > 10,000 nM* | >100x | Negligible (Enzymatic) |
| c-KIT | > 10,000 nM* | >100x | Negligible (Enzymatic) |
| PDGFR
> Note: Early KinomeScan binding assays showed affinity for ABL, KIT, and PDGFR
Q: I see cell death in my assay. Is this an off-target effect?
A: It is likely off-target cytotoxicity if observed in cells without collagen stimulation. DDR1 signaling is often pro-survival/metastatic rather than strictly proliferative. If DDR1-IN-1 kills your cells rapidly in standard 2D culture on plastic (where DDR1 is inactive), you are likely observing:
-
Physicochemical Toxicity: Precipitation of the compound at high concentrations (>10 µM).
-
General Kinase Cross-reactivity: At >5-10 µM, specificity collapses, and housekeeping kinases may be affected.
Visualization: The Selectivity Landscape
The following diagram illustrates the inhibitory hierarchy of DDR1-IN-1.
Figure 1: Selectivity profile.[4] Note that while KinomeScan data suggests ABL/KIT binding, functional inhibition is minimal compared to DDR1/2.
Module 2: Experimental Troubleshooting (The "False Negative" Trap)
Q: Why does Western Blot show no reduction in p-DDR1?
A: You are likely missing the Ligand Trigger . Unlike EGFR or BRAF, which can be constitutively active in cancer, DDR1 is a collagen-activated receptor . In standard tissue culture plastic (polystyrene), DDR1 is inactive. You cannot inhibit what is not turned on.
The Protocol Fix: You must stimulate the cells with Collagen Type I (e.g., Rat Tail Collagen) or grow them in 3D collagen matrices to assess DDR1-IN-1 potency.
Q: My compound precipitates in cell media. How do I fix this?
A: This is a formulation issue common with the dihydrochloride salt. While the salt form improves stability, it can be sensitive to the pH shift when moving from DMSO to buffered media (pH 7.4).
Solubility Protocol:
-
Stock: Dissolve in 100% DMSO to 10-20 mM. Sonicate if necessary.[6][7]
-
Intermediate: Do not dilute directly into media.
-
Step-down: If high concentrations are needed, use an intermediate dilution in PBS containing 0.1% Tween-80 or PEG300 before adding to media to prevent "crashing out."
Visualization: Correct Experimental Workflow
Figure 2: The critical requirement of Collagen I stimulation for validating DDR1-IN-1 activity.
Module 3: Validating On-Target Effects
To confirm that a phenotype (e.g., reduced invasion) is due to DDR1 inhibition and not DDR2 or general toxicity, follow this validation hierarchy:
The Concentration Window Check
-
Target Range: 0.1 µM – 1.0 µM .
-
Logic: At 100 nM (IC50), you inhibit DDR1. At 1.0 µM, you saturate DDR1 but begin to significantly inhibit DDR2 (IC50 ~413 nM). If your phenotype only appears at 5–10 µM, it is off-target .
The "Rescue" Experiment (Gold Standard)
-
Step A: Treat cells with DDR1-IN-1.[7]
-
Step B: Express a Gatekeeper Mutant (T701I or T701M) of DDR1.
-
Logic: DDR1-IN-1 binds the DFG-out pocket and relies on the Threonine gatekeeper. Mutating this to a bulky residue (Methionine/Isoleucine) prevents drug binding.
-
Result: If the drug still causes the phenotype in cells expressing the drug-resistant mutant, the effect is off-target .
Western Blot Markers
Do not rely on total DDR1 levels. You must measure autophosphorylation.
-
Primary Antibody: Phospho-DDR1 (Tyr792) or Phospho-DDR1 (Tyr513).
-
Control: Total DDR1.
-
Loading Control: GAPDH/Actin.
References
-
Kim, H. G., et al. (2013). Discovery of a potent and selective DDR1 receptor tyrosine kinase inhibitor.[2][6][8] ACS Chemical Biology, 8(10), 2145–2150.[2][6][8]
- Source of IC50 data and structural mechanism (DFG-out binding).
-
Canning, P., et al. (2014). Structural mechanisms determining inhibition of the collagen receptor DDR1 by selective and multi-targeted type II kinase inhibitors. Journal of Molecular Biology, 426(13), 2457–2470.
- Detailed structural analysis of DDR1-IN-1 selectivity vs.
-
Day, E., et al. (2008). Inhibitors of the discoidin domain receptor 1 tyrosine kinase. European Journal of Pharmacology.
- Context on generic TKI cross-reactivity (Imatinib/Das
Sources
- 1. adooq.com [adooq.com]
- 2. Discovery of a potent and selective DDR1 receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ddr1-In-1 | Discoidin Domain Receptor (DDR) | TargetMol [targetmol.com]
- 8. Roles of discoidin domain receptor 1 in gastrointestinal tumors - Zhu - Digestive Medicine Research [dmr.amegroups.org]
Technical Support Center: DDR1-IN-1 Dihydrochloride Stability & Handling Guide
Core Technical Overview
DDR1-IN-1 dihydrochloride is a highly potent, type-II kinase inhibitor designed to target the Discoidin Domain Receptor 1 (DDR1) . Unlike typical receptor tyrosine kinases (RTKs) activated by soluble growth factors, DDR1 is activated by collagen binding. DDR1-IN-1 binds to the "DFG-out" conformation of the kinase domain, effectively locking it in an inactive state.
While the dihydrochloride salt form improves initial solubility compared to the free base, this compound presents specific stability challenges in neutral cell culture environments (pH 7.2–7.4). This guide addresses the critical "solubility-stability paradox" where the drug is stable in stock solvents but prone to rapid physical precipitation upon dilution into aqueous media.
Key Physicochemical Parameters
| Parameter | Value / Description | Technical Note |
| Molecular Weight | ~625.51 g/mol (Dihydrochloride salt) | Heavier than free base (~552.59). Account for this in molarity calculations. |
| Target IC50 | 105 nM (Biochemical, DDR1) | Cellular EC50 is ~87 nM (U2OS cells), suggesting good cell permeability. |
| Solubility (DMSO) | ~100 mg/mL (160 mM) | Excellent. Preferred solvent for stock solutions. |
| Solubility (Water) | < 1 mg/mL (Poor) | Critical Risk: High risk of precipitation in aqueous buffers. |
| Stability (Solid) | 3 years at -20°C | Protect from moisture (hygroscopic). |
| Stability (Media) | Physical: < 2 hours (Risk of precipitation) Chemical: > 24 hours | The compound is chemically stable but physically unstable (prone to crashing out). |
Mechanism of Action & Signaling Pathway
Understanding the mechanism is crucial for troubleshooting "lack of efficacy" vs. "compound degradation." DDR1-IN-1 does not degrade the protein immediately but inhibits the autophosphorylation event triggered by collagen.
Figure 1: Mechanism of Action. DDR1-IN-1 functions by binding the inactive kinase conformation, preventing the collagen-induced autophosphorylation step essential for downstream signaling.
Critical Troubleshooting Guides (FAQs)
Category A: Stability in Culture Media[1]
Q1: Can I prepare a 1000x stock in media and store it at 4°C? Answer: No.
-
Reasoning: DDR1-IN-1 is hydrophobic. While the dihydrochloride salt aids initial dissolution, the physiological pH of cell culture media (pH 7.4) will deprotonate the salt, reverting it to its free-base form which has very low aqueous solubility (<1 mg/mL).
-
Outcome: The compound will likely precipitate (crash out) over time, forming micro-crystals that are invisible to the naked eye but will significantly reduce the effective concentration.
-
Solution: Always prepare fresh dilutions from DMSO stocks immediately before treatment.[1]
Q2: My IC50 in cells (U2OS) is shifting higher than the reported 87 nM. Is the drug degrading? Answer: It is likely a precipitation or serum binding issue, not chemical degradation.
-
Troubleshooting Steps:
-
Check Precipitation: Did you dilute directly from 10 mM DMSO to media? This massive concentration jump can cause "shock precipitation." Perform an intermediate dilution (e.g., 10 mM → 100 µM in media → final concentration).
-
Serum Effects: While DDR1-IN-1 is potent (EC50 ~87 nM), high serum concentrations (10-20% FBS) can sequester hydrophobic drugs. Try the assay in 1% FBS or serum-free media for a short duration (4-6 hours) to validate potency, then optimize for standard conditions.
-
Q3: Is the compound light-sensitive? Answer: Moderately.
-
Best Practice: While not as sensitive as fluorophores, kinase inhibitors with conjugated aromatic systems can degrade under intense light. Store DMSO stocks in amber vials or wrapped in foil. Minimize exposure during handling.
Category B: Experimental Anomalies
Q4: I see crystals in my wells after 24 hours. What happened? Answer: The concentration exceeded the thermodynamic solubility limit in the media.
-
Cause: This often happens if you try to reach micromolar concentrations (e.g., >10 µM) in media without adequate mixing or if the DMSO concentration is too low to act as a co-solvent.
-
Fix: Ensure your final DMSO concentration is consistent (e.g., 0.1%). If testing >10 µM, verify solubility by centrifugation (spin media at 13,000 rpm for 5 min; if a pellet forms, the drug is insoluble).
Validated Preparation Protocol
This protocol is designed to minimize precipitation risks ("crashing out") and ensure reproducible IC50 data.
Materials
-
DDR1-IN-1 Dihydrochloride (Solid)
-
DMSO (Anhydrous, cell-culture grade)
-
Vortex Mixer & Sonicator
-
Cell Culture Media (Pre-warmed to 37°C)
Step-by-Step Workflow
-
Stock Solution (10 mM):
-
Dissolve powder in 100% DMSO.[2]
-
Calculation: For 1 mg of DDR1-IN-1 2HCl (MW 625.51), add 159.8 µL of DMSO.
-
Critical: Vortex vigorously and sonicate for 2-5 minutes until the solution is perfectly clear.
-
Storage: Aliquot into 20-50 µL volumes and store at -80°C. Avoid freeze-thaw >3 times.
-
-
Serial Dilution (The "DMSO Sandwich" Method):
-
Do NOT dilute the 10 mM stock directly into the media for the final concentration if possible.
-
Step A: Prepare a 1000x concentrate series in 100% DMSO . (e.g., for a 100 nM final treatment, make a 100 µM DMSO intermediate).
-
Step B: Add the 1000x DMSO intermediate to the media (1:1000 dilution).
-
Result: This ensures the DMSO concentration is exactly 0.1% in all wells and prevents local high-concentration precipitation.
-
-
Treatment:
-
Add the pre-diluted media to cells immediately.[3]
-
Pre-incubation: Incubate cells with the drug for 1 hour prior to adding Collagen (ligand) to ensure the inhibitor has time to bind the DFG-out pocket.
-
Figure 2: Recommended Dilution Workflow. The "DMSO Sandwich" method (diluting in DMSO before Media) prevents precipitation shocks common with hydrophobic inhibitors.
Quantitative Data Summary
| Metric | Value | Reference Context |
| Biochemical IC50 | 105 nM | Inhibition of DDR1 kinase activity (Lanthascreen assay) [1].[4] |
| Cellular EC50 | 86.76 nM | Inhibition of pY513-DDR1 in U2OS cells [1, 2].[5] |
| Selectivity | > 380 kinases | Highly selective; 4-fold less potent against DDR2 (413 nM) [1].[5] |
| In Vivo Formulation | Suspension | Requires DMSO/PEG300/Tween80/Saline mix. Unstable in pure saline [2]. |
References
-
Kim, H. G., Tan, L., Weisberg, E. L., et al. (2013). Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor. ACS Chemical Biology, 8(10), 2145–2150.
-
MedChemExpress. (n.d.). DDR1-IN-1 Dihydrochloride Datasheet. Retrieved October 26, 2023.
-
Cayman Chemical. (n.d.). DDR1-IN-1 (hydrate) Product Information. Retrieved October 26, 2023.
-
BenchChem. (n.d.). Improving Small Molecule Inhibitor Stability in Solution. Retrieved October 26, 2023.
Sources
Troubleshooting inconsistent results with DDR1-IN-1 dihydrochloride
Welcome to the technical support resource for DDR1-IN-1 dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this selective inhibitor. Here, we address common challenges and inconsistencies that can arise during experimentation, offering not just solutions but also the underlying rationale to empower your research.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about the handling and properties of DDR1-IN-1 dihydrochloride.
Q1: What is the recommended solvent and storage condition for DDR1-IN-1 dihydrochloride?
A1: Proper storage and solubilization are critical first steps to ensure experimental consistency. DDR1-IN-1 dihydrochloride is a hydrochloride salt, which significantly enhances its aqueous solubility compared to its free base form.
-
Solubility: The compound is soluble in water up to 100 mM and in DMSO up to 50 mM.[1] For cell-based assays, preparing a concentrated stock solution in sterile water or DMSO is recommended. When using water, gentle warming to 60°C and ultrasonication can aid dissolution.[2][3]
-
Storage:
Table 1: Solubility and Storage Summary
| Form | Solvent | Max Concentration | Storage Temp. | Shelf Life |
| Powder | N/A | N/A | -20°C | 3 years[2] |
| Stock Solution | Water | 100 mM[1] | -80°C / -20°C | 6 months / 1 month[2] |
| Stock Solution | DMSO | 50 mM | -80°C / -20°C | 6 months / 1 month[2] |
Causality Insight: Inconsistent results often trace back to compound precipitation or degradation. Using a freshly prepared dilution from a properly stored stock aliquot ensures that the concentration you believe you are testing is the actual concentration interacting with your cells or protein.
Q2: What is the mechanism of action for DDR1-IN-1?
A2: DDR1-IN-1 is a potent and selective, ATP-competitive type II kinase inhibitor.[4][5] It specifically targets the discoidin domain receptor 1 (DDR1), a unique receptor tyrosine kinase (RTK) that is activated by collagen.[6]
-
Activation: Unlike most RTKs activated by soluble growth factors, DDR1 is activated by binding to collagen, a major component of the extracellular matrix.[6][7] This binding leads to receptor dimerization and a slow, sustained autophosphorylation of tyrosine residues in its intracellular kinase domain.[7][8]
-
Inhibition: DDR1-IN-1 binds to the ATP-binding pocket of the DDR1 kinase domain.[6] By occupying this site, it prevents ATP from binding, thereby blocking the autophosphorylation step that is essential for the downstream signaling cascade.[2][6]
-
Selectivity: It shows good selectivity for DDR1 (IC50 = 105 nM) over the closely related DDR2 (IC50 = 413 nM) and has been profiled against large kinase panels, showing minimal off-target activity at effective concentrations.[2][9]
Q3: What are the key downstream signaling pathways regulated by DDR1?
A3: DDR1 activation triggers several major signaling cascades involved in cell proliferation, migration, invasion, and differentiation.[8][10] Key pathways include:
By inhibiting the initial DDR1 autophosphorylation, DDR1-IN-1 effectively shuts down these downstream pathways.[6]
Caption: Decision tree for troubleshooting inconsistent p-DDR1 inhibition.
Q5: I am observing unexpected cytotoxicity or off-target effects. How can I validate that my phenotype is DDR1-specific?
A5: While DDR1-IN-1 is highly selective, it's crucial to confirm that the observed cellular effects are due to on-target DDR1 inhibition, especially at higher concentrations. [11] Validation Strategy 1: Correlate with Target Engagement The biological effect should correlate directly with the inhibition of DDR1 phosphorylation.
-
The Experiment: Perform a dose-response experiment where you measure both your phenotype of interest (e.g., cell viability, migration) and the level of p-DDR1 (Tyr513 or Tyr792) by Western blot in parallel. [2][12]* Expected Outcome: The EC50 for your biological phenotype should closely match the IC50 for p-DDR1 inhibition. If you see significant cytotoxicity at concentrations where p-DDR1 is not fully inhibited, or if cytotoxicity continues to increase long after p-DDR1 is maximally inhibited, off-target effects are likely.
Validation Strategy 2: Use a Structurally Different Inhibitor Confirm the phenotype with a second, chemically distinct DDR1 inhibitor.
-
The Experiment: Re-run a key experiment using another validated DDR1 inhibitor, such as 7rh (DDR1-IN-2). * Expected Outcome: If the phenotype is genuinely on-target, it should be reproducible with a different inhibitor that shares the same molecular target but has a different chemical scaffold and potentially a different off-target profile.
Validation Strategy 3: Genetic Knockdown/Knockout The gold standard for target validation is to use a genetic approach.
-
The Experiment: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate DDR1 expression in your cell line. Then, assess whether the loss of DDR1 phenocopies the effect of DDR1-IN-1.
-
Expected Outcome: Cells lacking DDR1 should display the same biological phenotype as wild-type cells treated with an effective dose of DDR1-IN-1. Furthermore, DDR1-knockout cells should become resistant to the effects of the inhibitor, proving the drug acts through this target.
Part 3: Key Experimental Protocols
Protocol 1: Western Blot for Collagen-Induced DDR1 Phosphorylation
This protocol provides a self-validating framework to accurately measure the inhibition of DDR1 autophosphorylation.
-
Cell Culture: Plate cells (e.g., T-47D, HCT116, U2OS) at a standardized density to reach ~80% confluency on the day of the experiment. [13]2. Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate overnight (~16 hours).
-
Inhibitor Pre-treatment: Add DDR1-IN-1 dihydrochloride (or vehicle control, e.g., water/DMSO at the same final concentration) to the serum-free medium to achieve the desired final concentrations. Incubate for 2 hours at 37°C.
-
Collagen Stimulation: Prepare a working solution of Type I Collagen (e.g., from rat tail) in serum-free media containing the corresponding inhibitor/vehicle concentrations. Add this to the cells (final collagen concentration typically 10-50 µg/mL). Incubate for the predetermined optimal time (e.g., 90 minutes) at 37°C.
-
Cell Lysis: Immediately place the culture plate on ice. Aspirate the medium and wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors (critical for preserving phosphorylation). Scrape cells, transfer to a microfuge tube, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is preferred over milk for phospho-antibodies to reduce background. * Incubate the membrane overnight at 4°C with a primary antibody against phospho-DDR1 (e.g., p-DDR1 Tyr513 or p-DDR1 Tyr792). [12][14] * Include a loading control (e.g., β-actin or GAPDH) and, importantly, a total DDR1 antibody on a separate blot or after stripping to confirm equal protein loading and that the treatment did not degrade the DDR1 protein.
-
-
Detection: Wash the membrane with TBST, incubate with an appropriate HRP-conjugated secondary antibody, and detect the signal using an enhanced chemiluminescence (ECL) substrate.
References
-
Matada, R., et al. (2022). A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions. Gene, 808, 145973. [Link]
-
Ghuman, H., et al. (2023). Exploring the Cellular and Molecular Mechanism of Discoidin Domain Receptors (DDR1 and DDR2) in Bone Formation, Regeneration, and Its Associated Disease Conditions. International Journal of Molecular Sciences, 24(19), 14896. [Link]
-
Cusabio. (2022). DDR1: a Novel Member of the RTKs Family, a Potential Target for Tumor Therapy! Cusabio Technology LLC. [Link]
-
Gao, H., et al. (2022). New functions of DDR1 collagen receptor in tumor dormancy, immune exclusion and therapeutic resistance. Frontiers in Oncology, 12, 940306. [Link]
-
Zhu, A., et al. (2019). Roles of discoidin domain receptor 1 in gastrointestinal tumors. Digestive Medicine Research, 2, 24. [Link]
-
Vogel, W. F., et al. (2000). Functional analysis of discoidin domain receptor 1: Effect of adhesion on DDR1 phosphorylation. Journal of Biological Chemistry, 275(8), 5779-5787. [Link]
-
Juskaite, V., et al. (2017). Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers. eLife, 6, e25716. [Link]
-
Juskaite, V., et al. (2017). Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers. eLife, 6, e25716. [Link]
-
Yeung, C. C., et al. (2014). Clustering, Spatial Distribution and Phosphorylation of Discoidin Domain Receptors 1 and 2 in Response to Soluble Collagen Type I. PLoS ONE, 9(5), e97833. [Link]
-
Affinity Biosciences. (2023). AF2312-Phospho-DDR1 (Tyr513) Ab. Affinity Biosciences. [Link]
-
Canning, P., et al. (2014). Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors. Journal of Molecular Biology, 426(13), 2457-2470. [Link]
-
Cho, S. Y., et al. (2022). A novel DDR1 inhibitor enhances the anticancer activity of gemcitabine in pancreatic cancer. Journal of Experimental & Clinical Cancer Research, 41(1), 1-16. [Link]
-
Canning, P., et al. (2014). Structure-activity relationship of DDR1-IN-1. Journal of Molecular Biology, 426(13), 2457-2470. [Link]
-
Faix, J. J., et al. (2020). Two-step release of kinase autoinhibition in discoidin domain receptor 1. Proceedings of the National Academy of Sciences, 117(36), 22091-22100. [Link]
-
Kadi, A. A., et al. (2015). Discovery of a broad spectrum antiproliferative agent with selectivity for DDR1 kinase: cell line-based assay, kinase panel, molecular docking, and toxicity studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 944-951. [Link]
-
Kim, H. G., et al. (2013). Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor. ACS Chemical Biology, 8(10), 2145-2150. [Link]
-
Al-Hujaily, E. M., et al. (2021). The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer. Molecules, 26(12), 3698. [Link]
-
Wu, W., et al. (2020). Targeting of DDR1 with antibody-drug conjugates has antitumor effects in a mouse model of colon carcinoma. Molecular Cancer Therapeutics, 19(10), 2098-2108. [Link]
Sources
- 1. DDR1-IN-1 dihydrochloride | Additional RTK Inhibitors: Tocris Bioscience [rndsystems.com]
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- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DDR1-IN-1 = 98 HPLC 1449685-96-4 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cusabio.com [cusabio.com]
- 8. mdpi.com [mdpi.com]
- 9. caymanchem.com [caymanchem.com]
- 10. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Phospho-DDR1 (Tyr792) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. affbiotech.com [affbiotech.com]
Technical Guide: Validating DDR1-IN-1 Dihydrochloride Activity in Cellular Models
Executive Summary & Mechanism of Action
DDR1-IN-1 dihydrochloride is a highly selective, Type II kinase inhibitor designed to target Discoidin Domain Receptor 1 (DDR1) .[1] Unlike standard receptor tyrosine kinases (RTKs) activated by soluble growth factors, DDR1 is activated by the extracellular matrix component collagen .
To confirm activity, you cannot simply treat cells and blot. You must induce the target. DDR1-IN-1 functions by binding to the "DFG-out" (inactive) conformation of the kinase domain, thereby preventing the autophosphorylation events triggered by collagen binding.[1]
Mechanism Visualization
The following diagram illustrates the specific intervention point of DDR1-IN-1 within the signaling cascade.
Fig 1.[1] Mechanism of Action: DDR1-IN-1 binds the inactive kinase conformation, preventing collagen-induced autophosphorylation.[1]
Quantitative Benchmarks
Before designing your experiment, align your dosing strategy with established potency data.
| Parameter | Value | Context |
| Cell-Free IC50 (DDR1) | 105 nM | Direct kinase inhibition assay [1].[1][2][3] |
| Cell-Free IC50 (DDR2) | 413 nM | Shows ~4-fold selectivity over DDR2 [1].[1][4][5][6] |
| Cellular EC50 | ~87 nM | Inhibition of autophosphorylation in U2OS cells [1].[4][5] |
| Recommended Dose | 0.1 – 1.0 µM | Doses >5 µM may lose selectivity (off-target effects).[1] |
| Solubility | DMSO (max ~50 mM) | Dihydrochloride salt improves stability but stock in DMSO is standard.[1] |
The "Gold Standard" Validation Protocol
The only definitive way to confirm DDR1-IN-1 activity is to measure the inhibition of collagen-induced DDR1 phosphorylation via Western Blot.[1]
Phase 1: Experimental Design
-
Cell Line: U2OS (high DDR1), HCT116, or your specific epithelial line.[1]
-
Ligand: Rat Tail Collagen Type I or Collagen Type IV (DDR1 binds both; DDR2 binds only Type I).[1]
-
Controls:
Phase 2: The Workflow
This timeline is critical. DDR1 activation is slower than EGFR or MET.
Fig 2.[1][7][8][9] Experimental Timeline: Serum starvation reduces basal noise; pre-treatment ensures inhibitor binding before ligand exposure.
Phase 3: Step-by-Step Methodology
-
Serum Starvation (Crucial):
-
Wash cells 2x with PBS.
-
Incubate in serum-free media (0% FBS) for 12–16 hours.
-
Why? Serum contains fibronectin and other factors that activate integrins and RTKs, creating high background noise that masks DDR1-specific signals.
-
-
Compound Pre-treatment:
-
Add DDR1-IN-1 dihydrochloride (e.g., 1 µM) to the serum-free media.[1]
-
Incubate for 1 hour at 37°C.
-
Control: Add equal volume DMSO to control wells.
-
-
Collagen Stimulation:
-
Add solubilized Collagen Type I (final conc: 10–50 µg/mL) directly to the media.[1]
-
Incubate for 90 minutes at 37°C.
-
Note: Unlike EGF which peaks at 10 mins, DDR1 phosphorylation is delayed and sustained.
-
-
Lysis & Western Blot:
-
Wash with ice-cold PBS containing 1 mM Sodium Orthovanadate (Na3VO4) .[1]
-
Lyse in RIPA buffer supplemented with protease AND phosphatase inhibitors.
-
Primary Antibodies:
-
Troubleshooting & FAQs
Q1: I see no Phospho-DDR1 signal in my Western Blot, even in the positive control.
Diagnosis: Lack of effective stimulation. Solution:
-
Check Ligand: DDR1 has very low basal phosphorylation. You must add Collagen I or IV.
-
Check Time: 5-10 minutes is too short. DDR1 activation involves receptor clustering which takes time. Extend stimulation to 90 minutes or 2 hours [2].
-
Phosphatase Inhibitors: Did you add Na3VO4 to your PBS wash and lysis buffer? Tyrosine phosphorylation is labile.
Q2: The compound precipitated when I added it to the media.
Diagnosis: "Crash-out" due to low aqueous solubility.[1] Solution:
-
Stock Prep: Ensure the stock is 10 mM or higher in pure DMSO.
-
Dilution: Do not add the DMSO stock directly to the dish. Dilute the compound in a small volume of warm media first, vortex rapidly, and then add to the cells.
-
Concentration: Keep final DMSO concentration <0.5%. If testing >10 µM, solubility in media becomes a limiting factor.
Q3: Can I use DDR1-IN-2 as a negative control?
Clarification: DDR1-IN-2 is not a negative control (inactive compound).[1]
-
DDR1-IN-1: Selective for DDR1.[1][2][3][4][5][6][8][10][11][12][13]
-
DDR1-IN-2: More potent but less selective (inhibits DDR1, DDR2, and other kinases like Bcr-Abl) [1].[1]
-
Correct Control: Use DMSO as the vehicle control. To prove biological specificity, use a DDR1-knockdown (siRNA/shRNA) cell line.[1]
Q4: My cells are detaching during the assay.
Diagnosis: Collagen effects or toxicity. Solution:
-
High concentrations of soluble collagen can sometimes cause gelation or detachment issues depending on the surface.
-
Alternative: Coat the plates with collagen before seeding cells, rather than adding soluble collagen. However, adding soluble collagen to established monolayers is generally preferred for acute signaling assays.
References
-
Kim, H. G., et al. (2013). "Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor."[4][5][10][11][14] ACS Chemical Biology, 8(10), 2145–2150.[1][4][10][14] [1]
-
Juskaite, V., et al. (2017). "Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers."[8] eLife, 6, e25716.[8]
-
R&D Systems / Tocris. "DDR1-IN-1 dihydrochloride Product Datasheet." [1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elifesciences.org [elifesciences.org]
- 9. Discoidin domain receptor 1 kinase activity is required for regulating collagen IV synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a potent and selective DDR1 receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Ddr1-In-1 | Discoidin Domain Receptor (DDR) | TargetMol [targetmol.com]
- 13. A highly selective inhibitor of discoidin domain receptor-1 (DDR1-IN-1) protects corneal epithelial cells from YAP/ACSL4-mediated ferroptosis in dry eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Roles of discoidin domain receptor 1 in gastrointestinal tumors - Zhu - Digestive Medicine Research [dmr.amegroups.org]
Technical Support Center: Investigating Resistance to DDR1-IN-1 Dihydrochloride in Cancer Cells
Welcome to the technical support center for researchers investigating resistance mechanisms to DDR1-IN-1 dihydrochloride. This guide is designed to provide in-depth troubleshooting strategies and address frequently encountered challenges in the laboratory. As drug development professionals and cancer researchers, understanding and overcoming resistance is paramount to advancing therapeutic strategies. This resource synthesizes field-proven insights with established scientific principles to empower your experimental journey.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions and hurdles faced when working with DDR1-IN-1 dihydrochloride and investigating resistance.
Q1: My cancer cell line shows intrinsic resistance to DDR1-IN-1. What are the potential underlying mechanisms?
A1: Intrinsic resistance can stem from several factors that pre-exist in the cancer cells. Key considerations include:
-
Low or Absent DDR1 Expression: The primary target of the inhibitor may not be present at sufficient levels. It is crucial to verify DDR1 protein expression in your cell line via Western blot or flow cytometry.
-
Activation of Bypass Signaling Pathways: Cancer cells can exhibit remarkable plasticity. Even with DDR1 inhibited, they may rely on alternative survival pathways. Common culprits include the activation of other receptor tyrosine kinases (RTKs) like EGFR, MET, or AXL, or downstream signaling molecules such as those in the PI3K/Akt/mTOR or MAPK/ERK pathways.[1][2]
-
Mutations in the DDR1 Kinase Domain: Although less common for intrinsic resistance, pre-existing mutations in the ATP-binding pocket of DDR1 could reduce the binding affinity of DDR1-IN-1.
-
High Expression of Drug Efflux Pumps: ABC transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the inhibitor out of the cell, preventing it from reaching its target.
Q2: After an initial response, my cancer cells have developed acquired resistance to DDR1-IN-1. What are the likely causes?
A2: Acquired resistance emerges under the selective pressure of the inhibitor. The most common mechanisms include:
-
Upregulation of DDR1: Cells may compensate for the inhibition by increasing the total amount of DDR1 protein, effectively overwhelming the inhibitor at a given concentration.
-
Gatekeeper Mutations in DDR1: Similar to resistance mechanisms seen with other kinase inhibitors, mutations can arise in the DDR1 kinase domain that prevent DDR1-IN-1 from binding effectively.
-
Activation of Parallel or Downstream Pathways: Chronic inhibition of DDR1 can lead to the sustained activation of alternative survival signals. For instance, upregulation of the Notch or NF-κB signaling pathways has been implicated in DDR1-mediated chemoresistance.[3][4]
-
Epithelial-to-Mesenchymal Transition (EMT): DDR1 is known to regulate EMT.[3][4] Prolonged treatment with a DDR1 inhibitor might select for a subpopulation of cells that have undergone EMT, a process associated with broad-spectrum drug resistance.
-
Alterations in the Tumor Microenvironment: In in vivo models, changes in the extracellular matrix (ECM), particularly collagen deposition, can influence DDR1 signaling and contribute to resistance.[5][6]
Q3: I am observing inconsistent IC50 values for DDR1-IN-1 in my cell viability assays. What could be the issue?
A3: Inconsistent IC50 values are a frequent challenge in cell-based assays.[7][8] Consider the following troubleshooting steps:
-
Compound Solubility and Stability: DDR1-IN-1 dihydrochloride has specific solubility properties. Ensure that your stock solutions are fully dissolved and that the compound remains soluble in your final assay medium. Precipitation of the inhibitor will lead to a lower effective concentration and artificially high IC50 values.
-
Cell Seeding Density and Proliferation Rate: The number of cells plated and their growth rate can significantly impact the outcome of a viability assay. Ensure consistent cell seeding and allow for an appropriate incubation time for the effects of the inhibitor to manifest.
-
Assay-Specific Artifacts: The type of viability assay used (e.g., MTT, CellTiter-Glo®, resazurin) can be susceptible to interference from the compound itself. Run appropriate controls, such as the inhibitor in cell-free media, to rule out any direct effects on the assay reagents.
-
Edge Effects in Microplates: The outer wells of a microplate are prone to evaporation, which can concentrate the inhibitor and affect cell growth.[7] It is best practice to avoid using the outer wells for experimental samples or to ensure proper plate sealing during incubation.
II. Troubleshooting Guide: Investigating DDR1-IN-1 Resistance
This section provides a structured approach with detailed experimental workflows to dissect the mechanisms of resistance to DDR1-IN-1.
Workflow 1: Confirming Target Engagement and Initial Resistance Profile
The first step in troubleshooting resistance is to confirm that DDR1-IN-1 is reaching its target and to accurately quantify the level of resistance.
Rationale: DDR1-IN-1 is a potent inhibitor of DDR1 autophosphorylation.[9] Verifying the inhibition of this phosphorylation event confirms that the drug is entering the cells and engaging its target.
Protocol:
-
Cell Seeding: Plate your sensitive and suspected resistant cancer cells at an appropriate density and allow them to adhere overnight.
-
Collagen Stimulation: As DDR1 is activated by collagen, it is often necessary to stimulate the cells.[3] Starve the cells in serum-free media for 4-6 hours, then treat with soluble collagen I (e.g., 10-50 µg/mL) for 2-4 hours.
-
Inhibitor Treatment: Pre-treat cells with a dose range of DDR1-IN-1 (e.g., 0, 10, 100, 1000 nM) for 1-2 hours prior to and during collagen stimulation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phosphorylated DDR1 (p-DDR1).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total DDR1 and a loading control (e.g., GAPDH or β-actin).
-
Interpreting the Results:
| Observation | Potential Cause | Next Steps |
| No inhibition of p-DDR1 in resistant cells | Drug efflux; Impaired drug uptake; Target mutation | Workflow 2 |
| Inhibition of p-DDR1 is similar in sensitive and resistant cells | Activation of bypass pathways | Workflow 3 |
| Higher concentration of DDR1-IN-1 needed to inhibit p-DDR1 in resistant cells | Upregulation of total DDR1; Target mutation | Quantify total DDR1 levels; Sequence DDR1 kinase domain |
Visualization of Target Engagement Workflow
Caption: Workflow for verifying DDR1-IN-1 target engagement.
Workflow 2: Investigating Drug Efflux and Target Mutations
If DDR1-IN-1 fails to inhibit DDR1 phosphorylation in resistant cells, it suggests that the drug is either not reaching its target or cannot bind effectively.
Rationale: To determine if ABC transporters are responsible for resistance, co-treat the cells with DDR1-IN-1 and a known efflux pump inhibitor.
Protocol:
-
Cell Seeding: Plate resistant cells in a 96-well plate.
-
Co-treatment: Treat the cells with a dose range of DDR1-IN-1 in the presence or absence of a fixed concentration of an ABC transporter inhibitor (e.g., Verapamil for P-gp, Ko143 for BCRP).
-
Cell Viability Assay: After 72 hours, assess cell viability using a standard assay.
Interpreting the Results: A significant decrease in the IC50 of DDR1-IN-1 in the presence of the efflux pump inhibitor indicates that drug efflux is a major mechanism of resistance.
Rationale: Mutations in the kinase domain can alter the conformation of the ATP-binding pocket, thereby reducing the affinity of DDR1-IN-1.
Protocol:
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from both sensitive and resistant cell lines and reverse transcribe to cDNA.
-
PCR Amplification: Amplify the DDR1 kinase domain using specific primers.
-
Sanger Sequencing: Purify the PCR product and send for Sanger sequencing.
-
Sequence Analysis: Align the sequences from the resistant cells to the wild-type sequence from the sensitive cells to identify any mutations.
Workflow 3: Exploring Bypass Signaling Pathways
When DDR1 phosphorylation is effectively inhibited but the cells remain resistant, the activation of alternative survival pathways is a strong possibility.
Rationale: A phospho-kinase array allows for a broad-spectrum analysis of the phosphorylation status of numerous kinases simultaneously, providing a snapshot of activated signaling pathways.
Protocol:
-
Cell Treatment and Lysis: Treat both sensitive and resistant cells with an effective concentration of DDR1-IN-1 for a relevant time point (e.g., 24 hours). Lyse the cells as per the array manufacturer's instructions.
-
Array Hybridization: Incubate the cell lysates with the antibody-coated membranes.
-
Detection and Analysis: Detect the phosphorylated proteins using chemiluminescence and quantify the spot intensities.
Interpreting the Results: Compare the phosphorylation profiles of the sensitive and resistant cells, both with and without DDR1-IN-1 treatment. Look for kinases that are hyperactivated in the resistant cells, particularly upon DDR1 inhibition. Common bypass pathways involve other RTKs, as well as downstream nodes like Akt, ERK, and STAT3.
Visualization of a Potential Bypass Pathway
Caption: Diagram of a bypass signaling mechanism.
Rationale: Once a potential bypass pathway is identified, the next logical step is to test if co-inhibition of both DDR1 and the bypass pathway can overcome resistance.
Protocol:
-
Inhibitor Selection: Choose a selective inhibitor for the identified bypass kinase (e.g., an EGFR inhibitor if EGFR is hyperactivated).
-
Combination Index (CI) Analysis: Perform a cell viability assay using a matrix of concentrations for both DDR1-IN-1 and the co-inhibitor.
-
Data Analysis: Use software like CompuSyn to calculate the CI. A CI value less than 1 indicates synergy between the two inhibitors.
Interpreting the Results: A synergistic effect strongly suggests that the identified bypass pathway is a key driver of resistance to DDR1-IN-1 monotherapy.
III. Summary and Concluding Remarks
Investigating resistance to DDR1-IN-1 dihydrochloride requires a systematic and multi-faceted approach. By first confirming target engagement and then methodically exploring potential mechanisms such as drug efflux, target mutations, and the activation of bypass signaling pathways, researchers can gain valuable insights into the adaptive strategies employed by cancer cells. The troubleshooting guides and experimental workflows provided here serve as a robust framework to navigate the complexities of drug resistance and to develop more effective therapeutic strategies.
IV. References
-
Das, S., et al. (2006). Discoidin domain receptor-1 (DDR1) signaling in cancer. Journal of Cellular and Molecular Medicine, 10(1), 1-10.
-
Zhu, A., et al. (2019). Roles of discoidin domain receptor 1 in gastrointestinal tumors. Digestive Medicine Research, 2(7).
-
Gao, H., et al. (2025). Emerging strategies and translational advancements of DDR1 in oncology. Journal of Translational Medicine, 23(1), 123.
-
Deng, Z., et al. (2025). DDR1 Drives Collagen Remodeling and Immune Exclusion: Pan-Cancer Insights and Therapeutic Targeting in Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences, 26(15), 7890.
-
Aguilera, K., et al. (2022). New functions of DDR1 collagen receptor in tumor dormancy, immune exclusion and therapeutic resistance. Frontiers in Oncology, 12, 938459.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Inconsistent Kinase Assay Results.
-
Patsnap. (2025). DDR1-IN-1. Synapse. Retrieved from [Link]
-
Canning, P., et al. (2014). Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors. Journal of Molecular Biology, 426(14), 2457-2470.
-
Jeon, H., et al. (2020). A novel DDR1 inhibitor enhances the anticancer activity of gemcitabine in pancreatic cancer. Cancers, 12(9), 2429.
-
Moll, S., et al. (2018). Selective pharmacological inhibition of DDR1 prevents experimentally-induced glomerulonephritis in prevention and therapeutic regime. Kidney International, 93(6), 1368-1380.
-
Stoll, F., et al. (2020). Targeting Discoidin Domain Receptor 1 (DDR1) Signaling and Its Crosstalk with β1-Integrin Emerges as a Key Factor for Breast Cancer Chemosensitization upon Collagen Type 1 Binding. Cancers, 12(7), 1913.
Sources
- 1. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of discoidin domain receptor 1 in gastrointestinal tumors - Zhu - Digestive Medicine Research [dmr.amegroups.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | New functions of DDR1 collagen receptor in tumor dormancy, immune exclusion and therapeutic resistance [frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to DDR1-IN-1 Dihydrochloride and Other DDR1 Inhibitors for Researchers
In the landscape of kinase inhibitor research, the Discoidin Domain Receptor 1 (DDR1) has emerged as a compelling target for therapeutic intervention in a variety of diseases, including fibrosis, atherosclerosis, and numerous cancers.[1] As a receptor tyrosine kinase (RTK) uniquely activated by collagen, DDR1 plays a pivotal role in cell adhesion, proliferation, migration, and extracellular matrix remodeling.[1][2] This guide provides a detailed, data-driven comparison of DDR1-IN-1 dihydrochloride, a potent and selective inhibitor, against a panel of other notable DDR1 inhibitors. This analysis is designed for researchers, scientists, and drug development professionals to facilitate informed decisions in selecting the most appropriate chemical probe for their experimental needs.
The Central Role of DDR1 Signaling
DDR1 signaling is initiated by the binding of collagen to the extracellular discoidin domain, leading to receptor dimerization and subsequent autophosphorylation of the intracellular kinase domain.[3] This event triggers a cascade of downstream signaling pathways, broadly categorized into canonical (kinase-dependent) and non-canonical (kinase-independent) pathways.
The canonical pathway, which is the primary target of most small molecule inhibitors, involves the recruitment of adaptor proteins such as Shc, Nck2, and Shp-2.[4] This leads to the activation of major signaling networks including the Ras-MAPK pathway, which influences gene expression, and the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival.[3][5] Additionally, DDR1 activation has been shown to crosstalk with the Notch signaling pathway, further impacting cell proliferation and survival.[6][7]
Caption: Canonical DDR1 signaling pathway initiated by collagen binding.
In Focus: DDR1-IN-1 Dihydrochloride
DDR1-IN-1 is a highly selective, ATP-competitive, type II kinase inhibitor.[1][8] This class of inhibitors binds to the inactive "DFG-out" conformation of the kinase domain, where the Asp-Phe-Gly motif is flipped.[1] This specific binding mode contributes to its selectivity.
Biochemically, DDR1-IN-1 demonstrates potent inhibition of DDR1 with a half-maximal inhibitory concentration (IC50) of 105 nM.[9][10] It exhibits a four-fold selectivity over the closely related DDR2 (IC50 = 413 nM).[9][10] In cell-based assays, DDR1-IN-1 effectively blocks collagen-induced autophosphorylation of DDR1 in U2OS osteosarcoma cells with a half-maximal effective concentration (EC50) of 86.76 nM.[9][11] A key advantage of DDR1-IN-1 is its high selectivity across the human kinome; profiling against a panel of over 450 kinases revealed minimal off-target activity at concentrations up to 10 µM.[8]
Comparative Analysis of DDR1 Inhibitors
The selection of a DDR1 inhibitor should be guided by the specific requirements of the study, particularly the need for selectivity versus multi-targeted action.
| Inhibitor | Type | DDR1 IC50 (nM) | DDR2 IC50 (nM) | Key Off-Targets | Reference(s) |
| DDR1-IN-1 | Selective Type II | 105 | 413 | Minimal | [9][10] |
| DDR1-IN-2 | Selective Type II | 47 | 145 | Other kinases at higher concentrations | [8] |
| Imatinib | Multi-targeted Type II | 43 | - | ABL, c-Kit, PDGFR | [1][2][12] |
| Nilotinib | Multi-targeted Type II | 3.7 | - | ABL, c-Kit, PDGFR | [2] |
| Dasatinib | Multi-targeted Type I/II | 1.35 | - | ABL, c-Kit, PDGFR, Src family | [2] |
| Ponatinib | Multi-targeted Type II | 9 | 9 | ABL, VEGFR, FGFR, Src | [1] |
| 7rh | Selective | 6.8 | - | Not extensively reported | [5] |
DDR1-IN-1 vs. Multi-Targeted Inhibitors (Imatinib, Nilotinib, Dasatinib, Ponatinib):
The primary distinction lies in selectivity. While multi-targeted inhibitors like imatinib and dasatinib are potent against DDR1, they also inhibit a range of other kinases, including ABL, c-Kit, and PDGFR.[2][12] This broad activity can be advantageous in certain therapeutic contexts but is a significant confounding factor in studies aiming to specifically elucidate the function of DDR1. For instance, attributing a cellular phenotype solely to DDR1 inhibition when using a multi-targeted agent is challenging. Ponatinib is a very potent inhibitor of both DDR1 and DDR2.[1]
DDR1-IN-1 vs. Other Selective Inhibitors (DDR1-IN-2, 7rh):
DDR1-IN-2 is a structural analog of DDR1-IN-1 and exhibits higher potency for DDR1 (IC50 = 47 nM).[8] However, it is less selective than DDR1-IN-1, showing inhibitory activity against other kinases at higher concentrations.[8] 7rh is another potent and selective DDR1 inhibitor with a reported IC50 of 6.8 nM.[5] The choice between these selective inhibitors may depend on the desired potency and the acceptable level of off-target risk for the specific experimental system.
Experimental Methodologies for Inhibitor Characterization
To ensure the validity of research findings, rigorous experimental protocols are essential for characterizing DDR1 inhibitors.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Caption: Workflow for a typical biochemical kinase inhibition assay.
Protocol Outline:
-
Compound Preparation: Create a serial dilution of the test inhibitor (e.g., DDR1-IN-1 dihydrochloride) in an appropriate solvent like DMSO.
-
Kinase Reaction: In a multi-well plate, combine the recombinant DDR1 kinase, a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and ATP.
-
Incubation: Add the diluted inhibitor to the kinase reaction and incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by luciferase to produce a luminescent signal.
-
-
Data Analysis: Measure the luminescence using a plate reader. The signal intensity is correlated with the amount of ADP produced and, therefore, the kinase activity. Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cellular DDR1 Autophosphorylation Assay
This assay measures the ability of an inhibitor to block collagen-induced DDR1 autophosphorylation in a cellular context.
Protocol Outline:
-
Cell Culture: Plate cells that endogenously or exogenously express DDR1 (e.g., U2OS cells) and grow to a suitable confluency.
-
Serum Starvation: To reduce basal receptor tyrosine kinase activity, serum-starve the cells for a period (e.g., 12-24 hours).
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the DDR1 inhibitor for a defined time (e.g., 1-2 hours).
-
Collagen Stimulation: Stimulate the cells with collagen (e.g., 50 µg/mL Collagen I) for a short period (e.g., 15-30 minutes) to induce DDR1 autophosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Analysis by Western Blot or ELISA:
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated DDR1 (p-DDR1) and total DDR1.
-
ELISA: Use a sandwich ELISA format with a capture antibody for total DDR1 and a detection antibody for p-DDR1.
-
-
Data Analysis: Quantify the levels of p-DDR1 relative to total DDR1. Determine the EC50 value by plotting the percentage of inhibition of phosphorylation against the inhibitor concentration.
Conclusion
DDR1-IN-1 dihydrochloride stands out as a valuable research tool due to its potent and highly selective inhibition of DDR1. Its well-characterized mechanism of action and minimal off-target effects make it an ideal choice for studies focused on dissecting the specific roles of DDR1 in health and disease. While multi-targeted inhibitors have their place, particularly in certain therapeutic screening paradigms, the precision offered by selective inhibitors like DDR1-IN-1 is paramount for fundamental research and target validation. The choice between DDR1-IN-1 and other selective inhibitors will depend on the specific experimental context, weighing factors of potency and the potential for any residual off-target activities. The experimental protocols outlined here provide a robust framework for the rigorous characterization and comparison of these and other novel DDR1 inhibitors.
References
-
Kim, H. G., et al. (2013). Discovery of a potent and selective DDR1 receptor tyrosine kinase inhibitor. ACS Chemical Biology, 8(10), 2145-2150. [Link]
-
Cusabio. (n.d.). DDR1: a Novel Member of the RTKs Family, a Potential Target for Tumor Therapy! Cusabio. [Link]
-
Gao, H., et al. (2016). Signaling by discoidin domain receptor 1 in cancer metastasis. Cancer Letters, 381(1), 1-8. [Link]
-
Patsnap. (n.d.). DDR1-IN-1. Patsnap Synapse. [Link]
-
Lin, C. H., et al. (2025). Discovery of Novel DDR1 Inhibitors through a Hybrid Virtual Screening Pipeline, Biological Evaluation and Molecular Dynamics Simulations. ACS Medicinal Chemistry Letters. [Link]
-
Zhu, A., Liu, Y., & Lin, X. (2019). Roles of discoidin domain receptor 1 in gastrointestinal tumors. Digestive Medicine Research, 2, 23. [Link]
-
Canning, P., et al. (2014). Structural mechanisms determining inhibition of the collagen receptor DDR1 by selective and multi-targeted type II kinase inhibitors. Journal of Molecular Biology, 426(14), 2457-2470. [Link]
-
Kothiwale, S., et al. (2015). Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery. Drug Discovery Today, 20(2), 245-252. [Link]
-
Murray, C. W., et al. (2021). Inhibitors of Discoidin Domain Receptor (DDR) Kinases for Cancer and Inflammation. Biomolecules, 11(11), 1671. [Link]
-
Kim, H. G., et al. (2013). Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor. ACS Chemical Biology, 8(10), 2145-2150. [Link]
-
Matada, N., et al. (2022). A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions. Journal of Cell Communication and Signaling, 16(3), 329-337. [Link]
-
Wang, Y., et al. (2023). A highly selective humanized DDR1 mAb reverses immune exclusion by disrupting collagen fiber alignment in breast cancer. Journal for ImmunoTherapy of Cancer, 11(6), e006611. [Link]
-
Cully, M., et al. (2016). Fragment-Based Discovery of Potent and Selective DDR1/2 Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 927-932. [Link]
-
Kim, J., et al. (2020). Design and Synthesis of DDR1 Inhibitors with a Desired Pharmacophore Using Deep Generative Models. Chemistry – An Asian Journal, 15(19), 3072-3076. [Link]
-
Mohan, S., et al. (2023). Exploring the Cellular and Molecular Mechanism of Discoidin Domain Receptors (DDR1 and DDR2) in Bone Formation, Regeneration, and Its Associated Disease Conditions. International Journal of Molecular Sciences, 24(19), 14896. [Link]
-
Kim, H. G., et al. (2013). Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor. Semantic Scholar. [Link]
Sources
- 1. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. servers.meilerlab.org [servers.meilerlab.org]
- 3. Exploring the Cellular and Molecular Mechanism of Discoidin Domain Receptors (DDR1 and DDR2) in Bone Formation, Regeneration, and Its Associated Disease Conditions | MDPI [mdpi.com]
- 4. cusabio.com [cusabio.com]
- 5. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of discoidin domain receptor 1 in gastrointestinal tumors - Zhu - Digestive Medicine Research [dmr.amegroups.org]
- 8. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. DDR1-IN-1 dihydrochloride | Other RTKs | Tocris Bioscience [tocris.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Selectivity of DDR1-IN-1 Dihydrochloride Compared to Nilotinib: A Technical Guide for Target Validation
Executive Summary
In the validation of Discoidin Domain Receptor 1 (DDR1) as a therapeutic target, the choice of chemical probe is critical to avoid "off-target" phenotypic confounding. While Nilotinib is a clinically approved Type II kinase inhibitor with nanomolar potency against DDR1, it is a multi-targeted agent that potently inhibits BCR-ABL, c-KIT, and PDGFR.
DDR1-IN-1 dihydrochloride , conversely, is a dedicated chemical probe designed to decouple DDR1 inhibition from the ABL/KIT signaling axis. Although DDR1-IN-1 is biochemically less potent than Nilotinib (IC50 ~105 nM vs. ~1-43 nM), it offers superior kinome-wide selectivity. Crucially, DDR1-IN-1 displays binding affinity for ABL/KIT in competition assays (KINOMEscan) but does not enzymatically inhibit them at relevant concentrations, making it the superior tool for dissecting DDR1-specific biology.
Mechanistic & Structural Basis[1][2][3][4][5]
Both DDR1-IN-1 and Nilotinib function as Type II kinase inhibitors .[1][2] They bind to the inactive "DFG-out" conformation of the kinase domain, occupying the hydrophobic pocket created when the Phenylalanine of the DFG motif flips out of the ATP-binding site.
-
Nilotinib: Optimized for the ABL kinase domain; its binding to DDR1 is a result of structural homology in the DFG-out pocket between ABL and DDR1.
-
DDR1-IN-1: Structurally optimized to exploit subtle differences in the "linker" and "tail" regions of the kinase pocket. Specifically, the hydrophobic interactions in the ABL P-loop are poorly satisfied by DDR1-IN-1, preventing potent inhibition of ABL despite some binding affinity.[3]
Visualization: Selectivity Logic
The following diagram illustrates the overlapping and distinct target spaces of these two inhibitors.
Figure 1: Comparative Selectivity Landscape. Note the distinction between binding (dotted line) and functional inhibition (solid line) for DDR1-IN-1 against ABL.
Comparative Selectivity Profile
The following data consolidates biochemical IC50 values. Note that while Nilotinib appears more potent, its lack of selectivity renders it unsuitable for proving DDR1-dependency in cells expressing ABL or KIT.
Table 1: Biochemical Potency (IC50) & Selectivity[4][5]
| Target Kinase | DDR1-IN-1 (Probe) | Nilotinib (Clinical Drug) | Biological Implication |
| DDR1 | 105 nM | 43 nM | Nilotinib is ~2x more potent but "dirty." |
| DDR2 | 413 nM | 55 nM | Both hit DDR2; Nilotinib hits it harder. |
| ABL1 | > 10,000 nM | < 20 nM | CRITICAL: DDR1-IN-1 spares ABL signaling. |
| c-KIT | > 10,000 nM | < 50 nM | DDR1-IN-1 spares Stem Cell Factor signaling. |
| PDGFR | > 10,000 nM* | < 70 nM | DDR1-IN-1 spares angiogenic signaling. |
| Selectivity Score | S(1) = 0.01 | Low | DDR1-IN-1 is highly selective at 1 µM.[1][2][4] |
*Note: DDR1-IN-1 shows binding in KINOMEscan assays (Kd) for ABL/KIT, but enzymatic assays confirm no functional inhibition below 10 µM.[2]
The "Binding vs. Inhibition" Discrepancy
A common pitfall in interpreting DDR1-IN-1 data is the KINOMEscan result.
-
Observation: KINOMEscan (a competition binding assay) reports that DDR1-IN-1 binds ABL, KIT, and PDGFRβ with high affinity.[2]
-
Reality: Functional enzymatic assays (LanthaScreen) reveal that this binding does not translate to inhibition of catalytic activity.
Experimental Protocols for Validation
To rigorously validate a phenotype as DDR1-dependent, you must use a "Triangulation Strategy" combining DDR1-IN-1, a negative control (if available), and genetic knockdown.
Workflow Visualization
Figure 2: Decision tree for validating DDR1-dependent phenotypes.
Protocol 1: Cellular Autophosphorylation Assay (Western Blot)
This assay confirms that DDR1-IN-1 is engaging the target inside the cell without inhibiting ABL.
Materials:
-
Cell Line: U2OS (high DDR1) or HCT116.
-
Stimulant: Collagen I (rat tail, high concentration: 10-50 µg/mL). Note: DDR1 activation is slow; requires long stimulation.
-
Lysis Buffer: RIPA + Phosphatase Inhibitor Cocktail (Na3VO4 is critical).
Step-by-Step:
-
Starvation: Serum-starve cells for 16 hours to reduce basal phosphorylation.
-
Pre-treatment: Treat cells with DDR1-IN-1 (1 µM) , Nilotinib (100 nM) , or DMSO for 1 hour.
-
Stimulation: Add Collagen I (20 µg/mL) directly to the media. Incubate for 2 to 6 hours (DDR1 kinetics are slow compared to EGFR).
-
Harvest & Blot: Lyse cells.
-
Antibodies:
-
Anti-pY792 DDR1 (Cell Signaling #11994) - Primary readout.
-
Anti-pY207 CRKL (Cell Signaling #3181) - Readout for ABL activity.
-
Interpretation:
-
DDR1-IN-1: Should reduce p-DDR1 but maintain p-CRKL levels (if ABL is active).
-
Nilotinib: Will reduce both p-DDR1 and p-CRKL.
Protocol 2: The "Rescue" Experiment
To prove on-target specificity, use the G707A gatekeeper mutant .
-
Transfect cells with DDR1-G707A (resistant to DDR1-IN-1).
-
If the phenotype (e.g., anti-proliferation) persists, it is an off-target effect. If the phenotype is lost (rescued), it is on-target .
References
-
Kim, H. G., et al. (2013). Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor.[6][7] ACS Chemical Biology, 8(10), 2145–2150.[7] [Link] (The primary paper describing the discovery and selectivity profile of DDR1-IN-1.)
-
Canning, P., et al. (2014). Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors.[5][6] Journal of Molecular Biology, 426(13), 2457-2470. [Link] (Structural analysis comparing how DDR1-IN-1 and Nilotinib bind DDR1 vs ABL.)
-
Rix, U., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055–4063. [Link] (Establishes Nilotinib as a potent but non-selective inhibitor of DDR1/2.)
-
Chemical Probes Portal. DDR1-IN-1 Probe Characterization. [Link] (Independent expert review of DDR1-IN-1 selectivity and usage recommendations.)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe DDR1-IN-1 | Chemical Probes Portal [chemicalprobes.org]
- 5. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer | MDPI [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Discovery of a potent and selective DDR1 receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Validation of DDR1-IN-1 Dihydrochloride Efficacy in Xenograft Models: A Comparative Guide
Introduction: The Rationale for Selective DDR1 Inhibition
Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase that is activated by the extracellular matrix (specifically collagen) rather than soluble peptide growth factors. In the tumor microenvironment (TME), collagen-induced DDR1 signaling is a primary driver of pro-survival pathways, collective cell migration, angiolymphatic invasion (ALI), and matrix-mediated drug resistance (MMDR)[1].
Historically, researchers relied on multi-kinase inhibitors like imatinib and dasatinib to block DDR1. However, their broad-spectrum activity against BCR-ABL, c-KIT, and PDGFR introduces severe confounding variables in preclinical models, making it difficult to isolate the specific biological role of DDR1. To solve this, 2 was developed as a highly selective type II kinase inhibitor. By binding exclusively to the "DFG-out" conformation of DDR1, it offers researchers a precise, high-fidelity tool to validate DDR1-specific phenotypes in vivo[2].
Pharmacological Profiling: DDR1-IN-1 vs. Alternative Inhibitors
When designing xenograft studies, selecting the appropriate inhibitor is critical for establishing causality. Table 1 objectively compares the quantitative performance and selectivity of DDR1-IN-1 against other common alternatives used in the field.
Table 1: Comparative Preclinical Profile of DDR1 Inhibitors
| Compound | Primary Target(s) | DDR1 IC₅₀ | Selectivity Profile | In Vivo Xenograft Application |
| DDR1-IN-1 | DDR1 | 105 nM | High (>380 kinases tested); 4-fold over DDR2 | Validating specific DDR1-mediated invasion (ALI/PNI) and MMDR[1]. |
| 7rh | DDR1 | 6.8 nM | High; selective over DDR2 and c-Kit | Tumor growth suppression in gastric and pancreatic cancers[3][4]. |
| Dasatinib | BCR-ABL, SRC, DDR1/2 | < 1 nM | Low (Broad-spectrum) | General kinase inhibition; high off-target toxicity limits DDR1-specific validation[4]. |
| Imatinib | BCR-ABL, c-KIT, PDGFR, DDR1 | ~400 nM | Low (Broad-spectrum) | Used in combination therapies, but off-target effects confound DDR1 data. |
Mechanistic Framework: How DDR1-IN-1 Disrupts the TME
To understand why DDR1-IN-1 is effective in xenografts, we must map the signaling cascade. Collagen binding induces DDR1 autophosphorylation at the Y513 residue, triggering downstream pathways like Akt/p38 and NIK/IKKα/NF-κB2. These pathways promote tumor cohesiveness and survival against standard therapies (e.g., BRAF inhibitors in melanoma). DDR1-IN-1 specifically blocks this autophosphorylation, dismantling the tumor's structural defenses without causing the systemic toxicity associated with multi-kinase blockade.
DDR1 signaling pathway and pharmacological intervention by DDR1-IN-1 vs multi-kinase inhibitors.
Experimental Methodology: In Vivo Xenograft Validation
To ensure trustworthiness and reproducibility, xenograft protocols must be designed as self-validating systems. This means incorporating steps that confirm target engagement alongside phenotypic outcomes. The following protocol outlines the validation of DDR1-IN-1 in an Oral Squamous Cell Carcinoma (OSCC) xenograft model, adapted from established authoritative methodologies[1].
Step-by-Step Protocol: OSCC Xenograft Efficacy Study
Phase 1: Formulation and Preparation
-
Compound Preparation: Dissolve DDR1-IN-1 dihydrochloride in a vehicle suitable for intraperitoneal (i.p.) injection (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
-
Causality Note: Proper formulation prevents compound precipitation in the peritoneal cavity, ensuring consistent systemic exposure and reliable pharmacokinetic data.
-
-
Cell Line Preparation: Culture TW2.6 OSCC cells (or similar DDR1-overexpressing lines) to 80% confluence. Harvest and resuspend in a 1:1 mixture of PBS and Matrigel to enhance initial engraftment.
Phase 2: Inoculation and Monitoring
3. Subcutaneous Injection: Inject
-
Causality Note: Randomizing at a substantial tumor volume ensures the model tests the inhibitor's ability to halt established collective invasion and matrix remodeling, rather than merely preventing initial cellular engraftment.
Phase 3: Treatment and Self-Validation 6. Administration: Administer DDR1-IN-1 at 25 mg/kg via i.p. injection for five consecutive days[1]. 7. Toxicity Monitoring: Weigh mice daily. A weight loss of >10% indicates unacceptable toxicity. (Note: DDR1-IN-1 typically shows no significant impact on body weight at this dose due to its high selectivity[1]). 8. Tissue Harvest: 24 hours after the final dose, euthanize the mice. Bisect the tumors: snap-freeze one half for Western blotting (target validation) and fix the other half in 10% formalin for immunohistochemistry (IHC).
Phase 4: Downstream Analysis 9. Target Engagement (Self-Validation): Perform Western blot on the snap-frozen tumor lysates for pY513-DDR1. A reduction in phosphorylation confirms the drug successfully penetrated the TME and hit its target in vivo. 10. Phenotypic Analysis (IHC): Stain the formalin-fixed sections for CDH1 (E-cadherin) and PDPN (Podoplanin). Quantify Angiolymphatic Invasion (ALI) and Perineural Invasion (PNI).
Step-by-step workflow for validating DDR1-IN-1 efficacy in a mouse tumor xenograft model.
Comparative Efficacy and Data Interpretation
When evaluating xenograft data, DDR1-IN-1 excels in isolating invasive phenotypes over mere cytotoxic tumor shrinkage. Table 2 summarizes the expected outcomes when using DDR1-IN-1 compared to multi-kinase inhibitors.
Table 2: Xenograft Efficacy Outcomes (DDR1-IN-1 vs. Multi-Kinase Inhibitors)
| Metric / Phenotype | DDR1-IN-1 (25 mg/kg) | Imatinib / Dasatinib | Biological Causality |
| Target Engagement | Specific reduction of pY513-DDR1[2]. | Reduces pY513, but also suppresses p-ABL, p-SRC[4]. | High selectivity ensures observed phenotypes are strictly DDR1-dependent. |
| Angiolymphatic Invasion (ALI) | Significant reduction (p < 0.001) in OSCC models[1]. | Reduction observed, but confounded by anti-angiogenic off-target effects. | DDR1-IN-1 disrupts the collagen-induced multicellular cohesiveness required for collective invasion. |
| Matrix-Mediated Drug Resistance | Overcomes resistance to BRAF inhibitors in melanoma. | Overcomes resistance, but with higher systemic toxicity risk. | Blocking DDR1 prevents the linear clustering of receptors along collagen fibers, sensitizing cells to targeted therapies. |
| Body Weight (Toxicity) | No statistical difference vs. vehicle control[1]. | Dose-dependent weight loss and lethargy often observed. | Lack of off-target kinase inhibition preserves normal physiological functions in the animal. |
Conclusion
For researchers investigating the tumor microenvironment, extracellular matrix interactions, and collective cell invasion, DDR1-IN-1 dihydrochloride provides a vastly superior preclinical tool compared to multi-kinase inhibitors. Its high selectivity for the DFG-out conformation of DDR1 allows for the rigorous, self-validating experimental designs required to prove causality in xenograft models. Whether used as a monotherapy to block angiolymphatic invasion or in combination to overcome matrix-mediated drug resistance, DDR1-IN-1 ensures high scientific integrity in translational oncology research.
References
-
Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor. ACS Chemical Biology. 2
-
Discoidin Domain Receptor-1 (DDR1) is Involved in Angiolymphatic Invasion in Oral Cancer. MDPI / NIH. 1
-
Targeting Discoidin Domain Receptors DDR1 and DDR2 overcomes matrix-mediated tumor cell adaptation and tolerance to BRAF. EMBO Molecular Medicine.
-
Emerging strategies and translational advancements of DDR1 in oncology. Journal of Translational Medicine / NIH. 3
-
The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer. Molecules / MDPI. 4
Sources
DDR1-IN-1 dihydrochloride vs newer generation DDR1 inhibitors
Publish Comparison Guide: DDR1-IN-1 vs. Next-Generation DDR1 Inhibitors
Executive Summary: The Evolution of DDR1 Inhibition
Discoidin Domain Receptor 1 (DDR1) has emerged as a critical target in fibrosis, atherosclerosis, and specific cancer subtypes (e.g., KRAS-mutant lung adenocarcinoma). For years, DDR1-IN-1 dihydrochloride served as the primary chemical probe for validating DDR1 biology. However, its moderate potency and limited selectivity window against DDR2 have necessitated the development of next-generation inhibitors.
This guide provides a technical comparison between the benchmark compound DDR1-IN-1 and newer, high-potency alternatives like DDR1-IN-5 and 7rh (DDR1-IN-2) . It is designed to help researchers select the appropriate tool compound based on potency requirements, selectivity profiles, and in vivo applicability.
Comparative Profile: Benchmark vs. New Generation
The following data synthesizes biochemical potency and selectivity profiles from key medicinal chemistry literature.
Table 1: Biochemical & Selectivity Profile
| Feature | DDR1-IN-1 (Benchmark) | DDR1-IN-2 (7rh) | DDR1-IN-5 (New Gen) |
| Primary Target IC50 | 105 nM (DDR1) | 6.8 – 13.1 nM (DDR1) | 7.4 nM (DDR1) |
| DDR2 IC50 | 413 nM | ~203 nM | > 1,000 nM (Est.) |
| Selectivity Ratio (DDR1/DDR2) | ~4-fold | ~15-30-fold | >100-fold |
| Key Off-Targets | DDR2, minimal Bcr-Abl | Bcr-Abl, c-Kit (Potent) | High Selectivity |
| Binding Mode | Type II (DFG-out) | Type II (DFG-out) | Type II (DFG-out) |
| Cellular Potency (pY513) | EC50 ~87 nM | EC50 ~9 nM | EC50 ~4.1 nM |
| Primary Utility | Historical control; In vitro mechanistic studies | High-potency in vitro check (requires off-target control) | Preferred for selective phenotype validation |
Critical Insight: While DDR1-IN-1 is "selective" against the broad kinome, its margin against DDR2 is narrow (only 4-fold).[1] DDR1-IN-2 drastically improves potency but introduces significant off-target inhibition of Bcr-Abl and c-Kit, making it risky for cancer cell lines dependent on these kinases (e.g., CML lines). DDR1-IN-5 represents the optimized "sweet spot" of single-digit nanomolar potency and improved isoform selectivity.
Mechanistic Visualization
Understanding where these inhibitors act is crucial for interpreting data. DDR1 is unique among RTKs as it is activated by collagen (not soluble ligands) and requires receptor clustering.
Caption: DDR1 activation cascade triggered by collagen binding.[2][3][4] Inhibitors (DDR1-IN-1/IN-5) bind the DFG-out conformation of the kinase domain, preventing ATP binding and subsequent autophosphorylation at Tyr513.
Experimental Protocols (Self-Validating Systems)
To generate robust data, use these standardized protocols. The Cellular Autophosphorylation Assay is the "Gold Standard" for validating target engagement in a biological context.
Protocol A: Cellular DDR1 Autophosphorylation Assay
Objective: Determine if the compound inhibits collagen-induced DDR1 activation in cells.[3][5]
Materials:
-
Cell Line: U2OS (Osteosarcoma) - naturally expresses low DDR1, often used with Doxycycline-inducible DDR1 vectors; or T47D (Breast Cancer) which expresses high endogenous DDR1.
-
Ligand: Rat Tail Collagen Type I (Soluble, acidic).
-
Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Critical: Include Sodium Orthovanadate).
Workflow:
-
Seeding: Plate cells (e.g., 2 x 10^5 cells/well in 6-well plates) and starve in serum-free medium overnight (16h) to reduce basal phosphorylation.
-
Pre-treatment: Treat cells with DDR1-IN-1 or DDR1-IN-5 (Dose range: 0, 10, 50, 100, 500, 1000 nM) for 1 hour prior to stimulation.
-
Stimulation: Add Collagen Type I (final conc. 10–50 µg/mL) directly to the media.
-
Validation Step: Incubate for 2 hours . DDR1 activation is slow compared to EGFR; 15 mins is often insufficient.
-
-
Lysis: Wash with ice-cold PBS containing 1mM Na3VO4. Lyse immediately on ice.
-
Western Blot:
-
Primary Ab: Anti-Phospho-DDR1 (Tyr513) [Cell Signaling #14531 or equivalent].
-
Total Ab: Anti-DDR1 (D1G6).
-
Normalization: Calculate p-DDR1 / Total DDR1 ratio.
-
Protocol B: ADP-Glo™ Biochemical Kinase Assay
Objective: Quantify IC50 in a cell-free system.
Buffer Composition (Critical for Reproducibility):
-
40 mM Tris-HCl (pH 7.5)
-
20 mM MgCl2 (High Mg2+ is essential for DDR1 activity)
-
0.1 mg/mL BSA
-
50 µM DTT (Freshly added)
Workflow:
-
Enzyme Prep: Dilute Recombinant Human DDR1 Kinase (approx. 5–10 ng/well) in buffer.
-
Inhibitor: Add serial dilutions of inhibitor (4x conc).
-
Substrate: Add Poly(Glu, Tyr) 4:1 substrate (0.2 mg/mL) + ATP (10 µM - Note: Keep ATP low, near Km, to detect competitive inhibition).
-
Reaction: Incubate at Room Temp for 60 minutes .
-
Detection:
-
Add ADP-Glo™ Reagent (Wait 40 min) → Depletes unconsumed ATP.[6]
-
Add Kinase Detection Reagent (Wait 30 min) → Converts ADP to Light.
-
-
Read: Measure Luminescence.
Decision Framework: Which Inhibitor to Use?
Use the flowchart below to select the correct compound for your specific research question.
Caption: Decision matrix for selecting DDR1 inhibitors. Green path indicates the recommended strategy for new drug development projects.
References
-
Kim, H. G., et al. (2013). Discovery of a potent and selective DDR1 receptor tyrosine kinase inhibitor (DDR1-IN-1). ACS Chemical Biology, 8(10), 2145-2150.
-
Wang, Z., et al. (2016). Structure-based design of tetrahydroisoquinoline-7-carboxamides as selective Discoidin Domain Receptor 1 (DDR1) inhibitors (7rh/DDR1-IN-2). Journal of Medicinal Chemistry, 59(12), 5911-5916.
-
Juskaite, V., et al. (2017). Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers. eLife, 6, e25716.
-
Liu, S., et al. (2024). Design, synthesis, and biological evaluation of novel discoidin domain receptor inhibitors (DDR1-IN-5/8v lineage). European Journal of Medicinal Chemistry, 265, 116100.
-
Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. DDR1 autophosphorylation is a result of aggregation into dense clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
Safety Operating Guide
Personal protective equipment for handling DDR1-IN-1 dihydrochloride
Operational Safety Guide: Handling DDR1-IN-1 Dihydrochloride
Executive Summary & Hazard Profile
DDR1-IN-1 dihydrochloride is a highly potent, selective inhibitor of Discoidin Domain Receptor 1 (DDR1) with an IC50 of ~105 nM.[1][2][3] As a pharmacologically active small molecule designed to interrupt specific cell signaling pathways (RTK inhibition), it must be treated with a biosafety level commensurate with "Potent Bioactive Compounds," regardless of its acute toxicity classification.[1]
The Core Risk: While GHS classifications often flag acute risks (e.g., irritation), the primary danger to the researcher is unintended pharmacological action .[1] DDR1-IN-1 is typically solubilized in DMSO (Dimethyl Sulfoxide).[1] DMSO is a potent skin penetrant that acts as a "molecular taxi," carrying dissolved inhibitors directly through the dermal barrier and into the bloodstream.
GHS Hazard Classification (Self-Validating Check): Before handling, verify the Safety Data Sheet (SDS) for these specific H-codes:
| Hazard Code | Description | Operational Implication |
| H302 | Harmful if swallowed.[1] | Zero-tolerance for hand-to-mouth contact. |
| H315 / H319 | Causes skin/eye irritation.[1] | Mucous membrane protection is mandatory.[1] |
| H413 | May cause long-lasting harmful effects to aquatic life.[1] | Do not dispose of down the drain.[1] Collect as hazardous chemical waste.[1] |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for potent kinase inhibitors in powder form.[1] The following matrix dictates PPE based on the state of matter and activity.
| Activity | Respiratory Protection | Dermal Protection (Gloves) | Body/Eye Protection |
| Handling Dry Powder (Weighing, Transferring) | N95 Respirator (Minimum) or PAPR.[1] Preferred: Work inside a certified Fume Hood.[1] | Double-Gloving Required. Inner: Latex/Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >5 mil) | Lab Coat (Buttoned), Safety Goggles (ANSI Z87.1).[1] Tyvek sleeves recommended.[1] |
| Handling Solutions (DMSO/Water Stocks) | Surgical Mask (if in hood).[1] N95 if aerosol risk exists (e.g., sonication).[1] | Chemical Resistant Nitrile. Crucial:[1] Change gloves immediately upon splash.[1] DMSO degrades nitrile in <5 mins.[1] | Lab Coat, Safety Glasses with Side Shields.[1] |
| Spill Cleanup (Powder or Liquid) | P100/N95 Respirator. Do not inhale dusts.[1] | Double Nitrile (High Thickness). | Chemical Apron + Face Shield.[1] |
Operational Workflow: Step-by-Step Protocol
This protocol uses a "Self-Validating" approach: every step includes a check to ensure the previous step was successful.[1]
Phase A: Retrieval & Preparation
-
Equilibration: Remove the vial from -80°C/-20°C storage.
-
Scientific Logic:[1][2][4][5] Opening a cold vial introduces condensation.[1] Moisture hydrolyzes the dihydrochloride salt, altering the molecular weight and concentration accuracy.
-
Validation: Visually inspect the vial.[1] If frost forms on the outside, wait.[1] Do not open until the vial is room temperature and dry.
-
-
Static Control: Dihydrochloride salts are often hygroscopic and prone to static charge.[1] Use an anti-static gun or polonium strip if available to prevent powder scattering.[1]
Phase B: Weighing (The Critical Control Point)
-
Containment: Place the analytical balance inside a chemical fume hood or powder containment enclosure.
-
Transfer: Use a disposable anti-static spatula.[1] Never return excess powder to the stock vial to prevent cross-contamination.[1]
-
Decontamination: Immediately wipe the balance area with a methanol-dampened wipe after weighing.[1]
Phase C: Solubilization (DMSO Handling)
Note: DDR1-IN-1 dihydrochloride is soluble in DMSO (up to 50 mM) and Water (up to 100 mM).[1]
-
Solvent Addition: Add DMSO slowly down the side of the vial.
-
Vortexing: Cap tightly. Vortex in short bursts (5 seconds).[1]
-
Aliquotting: Immediately aliquot stock solutions into amber glass or high-quality polypropylene vials to minimize freeze-thaw cycles.
Visualizing the Safety Workflow
The following diagram illustrates the decision logic and safety barriers for handling DDR1-IN-1.
Caption: Operational flow for DDR1-IN-1 handling. Red nodes indicate high-risk control points (PPE failure or Solvent permeation).[1]
Emergency Response & Disposal
Spill Response:
-
Powder Spill: Do not sweep.[1] Cover with wet paper towels (to prevent dust) and wipe up.[1] Place all materials in a sealed hazardous waste bag.
-
Liquid Spill (DMSO): Evacuate the immediate area if the volume is large (>50mL).[1] For small spills, cover with absorbent pads.[1] Do not touch with standard latex gloves.[1]
Disposal Protocol:
-
Liquids: Collect in "Aqueous" or "Organic" waste streams containing cytotoxic/bioactive agents.[1] Label clearly: "Contains Kinase Inhibitor - DDR1-IN-1."
-
Solids: Pipette tips, vials, and gloves must be disposed of in the solid hazardous waste bin, not regular trash.
References
Sources
- 1. Ddr1-IN-1 | C30H31F3N4O3 | CID 72836888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharm-int.com [pharm-int.com]
- 5. researchgate.net [researchgate.net]
- 6. DDR1-IN-1 dihydrochloride | Other RTKs | Tocris Bioscience [tocris.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
